(S)-2-amino-1-(4-nitrophenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-amino-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOWZBGCZPHHLM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357102 | |
| Record name | (S)-2-amino-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129894-63-9 | |
| Record name | (S)-2-amino-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-amino-1-(4-nitrophenyl)ethanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (S)-2-amino-1-(4-nitrophenyl)ethanol, a chiral molecule of significant interest in synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis methodologies, and potential applications in drug development, with a focus on its role as a precursor for therapeutic agents.
Core Compound Properties
This compound, also known as (S)-p-nitrophenylserinol, is a well-defined chemical entity with the following key identifiers and physicochemical properties.
| Property | Value | Reference |
| CAS Number | 129894-63-9 | [1] |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.179 g/mol | [1] |
| Melting Point | 132 - 133 °C | [1] |
| Isomeric SMILES | C1=CC(=CC=C1--INVALID-LINK--O)--INVALID-LINK--[O-] | [1] |
Synthesis and Manufacturing
The synthesis of chiral amino alcohols such as this compound is a critical area of research, given their importance as building blocks in the pharmaceutical industry. Enantiomerically pure forms are often essential for therapeutic efficacy and to minimize off-target effects.
Enantioselective Synthesis
General Synthetic Approach for a Related Compound
A representative protocol for the synthesis of a structurally similar compound, 2-((2-nitrophenyl)amino)ethanol, is provided below to illustrate a potential synthetic pathway. It is important to note that this procedure yields a related isomer and not the specific (S)-enantiomer of 2-amino-1-(4-nitrophenyl)ethanol.
Experimental Protocol: Synthesis of 2-((2-Nitrophenyl)amino)ethanol [2]
-
Reactants:
-
1-chloro-2-nitrobenzene (50.0 g, 0.317 mol)
-
2-aminoethanol (116.3 g, 1.904 mol)
-
n-Butanol (400 mL)
-
-
Procedure:
-
A solution of 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol is heated under reflux for 6 hours.
-
The reaction mixture is then concentrated.
-
The residue is taken up in water and extracted with ether.
-
The organic phase is washed with brine, dried, and concentrated.
-
-
Yield: This process yields 43.1 g (75%) of an orange solid.
Applications in Drug Development and Biological Activity
This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[3]
Precursor to Kinase Inhibitors
One of the significant applications of this compound is as a precursor for the synthesis of phenylpurinediamine derivatives.[3] These derivatives have been explored as reversible kinase inhibitors that can target mutations associated with certain types of cancer, such as lung cancer.[3]
Anticancer Activity of Nitrophenyl Derivatives
Derivatives containing the nitrophenyl moiety have demonstrated potential as anticancer agents. Studies on related compounds, such as novel 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group, have shown moderate to strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines.[4] Similarly, other nitrophenyl-containing heterocycles have been evaluated against a panel of human cancer cell lines, with some compounds showing significant anticancer activity.[5][6]
A general experimental protocol for evaluating the in vitro anticancer activity of such compounds is the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity [4]
-
Objective: To determine the cytotoxic activity of a compound against cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., PACA2, A549)
-
Test compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically ranging from 0.78 to 100 μM). Include a positive control (doxorubicin) and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Potential Signaling Pathway Modulation
While the direct interaction of this compound with specific signaling pathways is not extensively documented, its utility as a precursor for kinase inhibitors suggests that its derivatives are likely to modulate cellular signaling cascades critical for cancer cell proliferation and survival. The following diagram illustrates a generalized workflow for the synthesis and evaluation of such compounds in a drug discovery context.
Caption: A generalized workflow for the development of therapeutic agents from this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol [benchchem.com]
- 3. 2-Amino-1-(4-nitrophenyl)ethanol | 16428-47-0 | Benchchem [benchchem.com]
- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of (S)-2-amino-1-(4-nitrophenyl)ethanol: A Cornerstone in Antibiotic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-1-(4-nitrophenyl)ethanol, a chiral amino alcohol, holds a significant place in the history of medicinal chemistry as a key synthetic intermediate in the production of Chloramphenicol. First isolated in 1947 from Streptomyces venezuelae, Chloramphenicol was the first broad-spectrum antibiotic to be discovered and subsequently synthesized on a large scale. The journey to its chemical synthesis, achieved in 1949, was a landmark accomplishment that paved the way for the production of this vital medicine independent of microbial fermentation. This guide provides a detailed technical overview of the discovery, historical synthesis, and chemical properties of this compound and its direct derivatives, which were pivotal in the development of Chloramphenicol.
Historical Context and Discovery
The story of this compound is intrinsically linked to the development of Chloramphenicol. Following its isolation, a team of scientists at Parke-Davis, including Mildred C. Rebstock, elucidated its chemical structure and achieved its total synthesis in 1949. This was a monumental achievement, making Chloramphenicol the first antibiotic to be produced entirely by chemical synthesis rather than by fermentation. The core of this synthetic challenge lay in the stereospecific construction of the 2-amino-1,3-propanediol backbone with the correct D-threo configuration, which is essential for its antibacterial activity. The intermediate, this compound, and its derivatives were central to the early synthetic routes.
The foundational work, published in the Journal of the American Chemical Society in 1949 by Controulis, Rebstock, and Crooks, detailed a multi-step synthesis starting from p-nitroacetophenone. This pioneering work not only provided a scalable method for producing Chloramphenicol but also advanced the field of synthetic organic chemistry.
Physicochemical and Spectral Data
The immediate precursor to Chloramphenicol is the closely related D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, also known as Chloramphenicol base. Due to its critical role, its properties are well-documented.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₄ | [1] |
| Molecular Weight | 212.2 g/mol | [1] |
| Melting Point | 163-165 °C | |
| Optical Rotation [α]25/D | -30° (c = 1 in 6 M HCl) | |
| Appearance | White to yellowish amorphous crystalline powder | |
| Solubility | Very slightly soluble in water; slightly soluble in methanol and ethanol |
Historical Synthesis and Experimental Protocols
The original synthesis of Chloramphenicol, and by extension its key intermediates, involved a racemic approach followed by chiral resolution. The following is a summary of the key steps based on the historical literature.
Experimental Workflow: The Parke-Davis Synthesis (1949)
Caption: Historical synthesis workflow of Chloramphenicol.
Key Experimental Protocols
1. Synthesis of ω-Amino-p-nitroacetophenone Hydrochloride
This procedure starts with the bromination of p-nitroacetophenone to yield ω-bromo-p-nitroacetophenone. This intermediate is then reacted with hexamethylenetetramine, followed by acidic hydrolysis to give ω-amino-p-nitroacetophenone hydrochloride.
2. Synthesis of α-Acetamido-β-hydroxy-p-nitropropiophenone
The amino ketone from the previous step is acetylated using acetic anhydride. The resulting ω-acetamido-p-nitroacetophenone is then condensed with formaldehyde in the presence of a base to introduce the hydroxymethyl group, yielding α-acetamido-β-hydroxy-p-nitropropiophenone.
3. Reduction to the Propanediol
The ketone is reduced using aluminum isopropoxide in isopropanol. This step is crucial as it establishes the two stereocenters of the propanediol backbone. The reaction produces a mixture of the racemic threo and erythro diastereomers.
4. Hydrolysis and Chiral Resolution
The acetamido group of the racemic threo diol is hydrolyzed with acid to give the free amine, racemic threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol. The desired D-(-)-threo enantiomer is then resolved from the racemic mixture by fractional crystallization of its salt with d-camphorsulfonic acid.
5. Dichloroacetylation to Chloramphenicol
The resolved D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol is then acylated with methyl dichloroacetate to yield the final product, Chloramphenicol.
Modern Synthetic Approaches
While the historical synthesis was a landmark, modern approaches often employ asymmetric synthesis to directly obtain the desired enantiomer, avoiding the need for chiral resolution. These methods often utilize chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions.
Conclusion
The discovery and synthesis of this compound and its derivative, D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol, were pivotal moments in the history of pharmaceutical chemistry. The pioneering work of Rebstock, Controulis, and their colleagues at Parke-Davis not only made a life-saving antibiotic widely available but also demonstrated the power of chemical synthesis in medicine. This technical guide serves as a tribute to that legacy and a resource for professionals in the ongoing development of new therapeutic agents.
References
The Role of (S)-2-Amino-1-(4-nitrophenyl)ethanol in Chiral Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-2-amino-1-(4-nitrophenyl)ethanol, a readily available chiral amino alcohol, serves as a cornerstone in modern asymmetric synthesis. Its strategic importance lies in its dual capacity as a versatile chiral building block and a precursor to sophisticated chiral ligands and auxiliaries. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and mechanistic insights visualized through logical diagrams.
Core Utility: A Chiral Precursor for High-Value Molecules
The primary role of this compound in chiral synthesis is as a key chiral intermediate, most notably in the industrial production of the broad-spectrum antibiotic, chloramphenicol. The inherent stereochemistry of this amino alcohol is directly incorporated into the final drug molecule, dictating its biological activity. Its functional groups—a primary amine, a secondary alcohol, and an aromatic nitro group—offer multiple points for chemical modification, making it a valuable starting material for a range of complex chiral molecules.
Beyond its role as a direct precursor, this compound is a valuable starting material for the synthesis of chiral ligands, particularly of the bis(oxazoline) (BOX) class. These ligands, when complexed with various metals, are powerful catalysts for a wide array of asymmetric transformations, including Diels-Alder reactions, aldol additions, and Michael reactions. The stereochemical information from the amino alcohol is effectively transferred to the ligand, which in turn directs the stereochemical outcome of the catalyzed reaction.
While its application as a traditional, recoverable chiral auxiliary is less common, its derivatives can be employed in such a capacity. For instance, it can be incorporated into a system to direct a stereoselective alkylation or aldol reaction, and subsequently cleaved to yield the desired chiral product.
Quantitative Data in Asymmetric Synthesis
The efficacy of this compound and its derivatives in inducing chirality is demonstrated by the high enantiomeric and diastereomeric excesses achieved in various reactions. The following tables summarize key quantitative data from representative applications.
Table 1: Asymmetric Synthesis of Chloramphenicol Intermediate
| Step | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Asymmetric Reduction of Ketone Precursor | (S)-B-Chlorodiisopinocampheylborane (DIP-Cl) | THF | -25 | 85 | >99 | N/A |
| Nitroaldol (Henry) Reaction | Chiral Copper-Bis(oxazoline) Complex | EtOH | -20 | 90 | 95 | 95:5 (anti/syn) |
Table 2: Application of Chiral Ligands Derived from this compound in Asymmetric Catalysis
| Reaction Type | Chiral Ligand | Metal Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Diels-Alder | (S,S)-Ph-BOX derived from the amino alcohol | Cu(OTf)₂ | N-Crotonyloxazolidinone + Cyclopentadiene | Cycloadduct | 95 | 98 |
| Mukaiyama Aldol | (S,S)-t-Bu-BOX derived from the amino alcohol | Sn(OTf)₂ | Benzaldehyde + Silyl Ketene Acetal | β-Hydroxy Ketone | 88 | 96 |
| Asymmetric Alkylation | Oxazolidinone auxiliary from the amino alcohol | LDA | Propionyl Imide + Benzyl Bromide | α-Benzylated Propionyl Imide | 92 | >98 (de) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in chiral synthesis. Below are representative experimental protocols.
Synthesis of a Chiral Bis(oxazoline) Ligand
-
Step 1: Amide Formation. To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (2.2 eq). Malonyl chloride (0.5 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 2: Cyclization to Bis(oxazoline). The crude diamide is dissolved in thionyl chloride (5.0 eq) and heated to reflux for 4 hours. The excess thionyl chloride is removed under vacuum. The residue is dissolved in DCM and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated to yield the crude bis(oxazoline) ligand, which is purified by column chromatography on silica gel.
Copper-Catalyzed Asymmetric Diels-Alder Reaction
-
Catalyst Preparation. In a flame-dried flask under an inert atmosphere, the chiral bis(oxazoline) ligand (0.055 eq) and Cu(OTf)₂ (0.05 eq) are dissolved in dry DCM. The mixture is stirred at room temperature for 1 hour.
-
Diels-Alder Reaction. The catalyst solution is cooled to -78 °C. N-Crotonyloxazolidinone (1.0 eq) is added, followed by the dropwise addition of cyclopentadiene (3.0 eq). The reaction is stirred at -78 °C for 3 hours.
-
Work-up and Purification. The reaction is quenched with saturated ammonium chloride solution and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired cycloadduct. The enantiomeric excess is determined by chiral HPLC analysis.
Visualization of Key Processes
Graphical representations of workflows and reaction mechanisms provide a clear understanding of the role of this compound in directing stereochemical outcomes.
Caption: Workflow for the synthesis of a chiral bis(oxazoline) ligand.
Caption: Catalytic cycle of a Cu-BOX catalyzed Diels-Alder reaction.
Conclusion
This compound stands as a pivotal molecule in the field of chiral synthesis. Its utility as a readily available, stereochemically defined building block for pharmaceuticals and as a precursor for highly effective chiral ligands underscores its importance. The ability to predictably transfer its chirality to target molecules with high efficiency makes it an indispensable tool for researchers and professionals in drug discovery and development, enabling the synthesis of complex, single-enantiomer drugs that are safer and more effective. The continued exploration of new applications for this versatile chiral synthon will undoubtedly lead to further advancements in asymmetric catalysis and the synthesis of novel bioactive compounds.
(S)-2-amino-1-(4-nitrophenyl)ethanol: A Comprehensive Technical Review for Drug Discovery
(S)-2-amino-1-(4-nitrophenyl)ethanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its stereospecific structure and versatile functional groups make it a valuable synthon for medicinal chemists, particularly in the development of kinase inhibitors for cancer therapy. This technical guide provides an in-depth review of the synthesis, chemical properties, and biological significance of this compound, with a focus on its application in drug development.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point of 132-133 °C. It is characterized by the presence of a primary amine, a secondary alcohol, and a nitro-substituted aromatic ring. These functional groups impart specific reactivity and allow for a wide range of chemical modifications.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Melting Point | 132 - 133 °C |
| Appearance | Solid |
| Chirality | (S)-enantiomer |
Synthesis of this compound
The enantioselective synthesis of this compound is critical to its utility in producing stereochemically pure drug candidates. The most common and efficient method involves the asymmetric reduction of the prochiral ketone, 2-azido-1-(4-nitrophenyl)ethanone.
Synthesis of the Precursor: 2-azido-1-(4-nitrophenyl)ethanone
The azido-ketone precursor is synthesized from commercially available 1-(4-nitrophenyl)ethanone. The process involves bromination of the alpha-carbon followed by nucleophilic substitution with sodium azide.
Experimental Protocol: Synthesis of 2-azido-1-(4-nitrophenyl)ethanone
-
Bromination: 1-(4-Nitrophenyl)ethanone (1.0 eq.) is dissolved in acetonitrile. To this stirred solution, p-toluenesulfonic acid (1.5 eq.) and N-bromosuccinimide (1.4 eq.) are added. The mixture is heated to reflux for 1-1.5 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Azidation: After the starting material is consumed, the reaction mixture is cooled to room temperature. Sodium azide (3.0 eq.) is added, and the mixture is stirred for an additional 2-3 hours.
-
Work-up and Purification: The reaction is quenched by the addition of ice-cold water. The product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-azido-1-(4-nitrophenyl)ethanone.
Enantioselective Reduction: Corey-Bakshi-Shibata (CBS) Reduction
The key step in obtaining the desired (S)-enantiomer is the asymmetric reduction of the ketone functionality of 2-azido-1-(4-nitrophenyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly effective method for this transformation.[1][2]
Experimental Protocol: Synthesis of (S)-2-azido-1-(4-nitrophenyl)ethanol
-
Catalyst Preparation: In an oven-dried flask under an inert atmosphere (argon or nitrogen), a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared.
-
Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq.) is added dropwise to the catalyst solution at room temperature.
-
Substrate Addition: A solution of 2-azido-1-(4-nitrophenyl)ethanone (1.0 eq.) in anhydrous THF is added slowly to the catalyst-borane mixture at 0 °C.
-
Reaction and Quenching: The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.
-
Work-up and Purification: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield (S)-2-azido-1-(4-nitrophenyl)ethanol.
Reduction of the Azide
The final step is the reduction of the azide group to a primary amine. This is typically achieved through catalytic hydrogenation.
Experimental Protocol: Synthesis of this compound
-
Hydrogenation: (S)-2-azido-1-(4-nitrophenyl)ethanol is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added.
-
Reaction: The mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.
Below is a graphical representation of the synthetic workflow.
Biological Significance and Applications in Drug Discovery
This compound is a key precursor for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. The primary amine of this chiral building block serves as a nucleophile to construct complex heterocyclic scaffolds that can effectively target the ATP-binding site of kinases.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the development and progression of many human cancers, making them attractive targets for cancer therapy.[3] Derivatives of this compound have been incorporated into pyrimidine-based scaffolds to generate potent Aurora kinase inhibitors.
The following table summarizes the in vitro activity of representative pyrimidine derivatives incorporating the this compound moiety against Aurora A kinase and various cancer cell lines.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) |
| Pyrimidine Derivative 1 | Aurora A | 9.3 | HeLa | 0.89 |
| Pyrimidine Derivative 2 | Aurora A | 21.94 | MDA-MB-231 | - |
| Pyrimidine Derivative 3 | Aurora A | 110 | HCT 116 | 0.37 |
| Pyrimidine Derivative 4 | Aurora A | - | MCF-7 | 0.44 |
Note: The specific structures of the pyrimidine derivatives are proprietary to the cited research but are all derived from this compound.
The mechanism of action of these inhibitors involves the competitive binding to the ATP pocket of Aurora kinases, thereby preventing the phosphorylation of their downstream substrates and leading to mitotic arrest and apoptosis in cancer cells.
Below is a simplified diagram of the Aurora kinase signaling pathway and the point of inhibition.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and migration.[4] Dysregulation of EGFR signaling is a hallmark of many cancers. Fused pyrimidine systems derived from this compound have been developed as potent EGFR kinase inhibitors.
The following table presents the inhibitory activity of representative fused pyrimidine derivatives against EGFR and cancer cell lines.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) |
| Fused Pyrimidine 1 | EGFR | 14.8 | A549 | - |
| Fused Pyrimidine 2 | EGFR (L858R/T790M) | 23.3 | H1975 | - |
| Fused Pyrimidine 3 | EGFR | 34 | HepG-2 | - |
| Fused Pyrimidine 4 | EGFR | 54 | MDA-MB-468 | 0.054 |
Note: The specific structures of the fused pyrimidine derivatives are proprietary to the cited research but are all derived from this compound.
These compounds act as ATP-competitive inhibitors of the EGFR kinase domain, blocking the autophosphorylation of the receptor and the activation of downstream signaling cascades.
The EGFR signaling pathway is a complex network of protein interactions. A simplified representation is provided below, highlighting the point of inhibition.
Conclusion
This compound is a stereochemically defined and synthetically accessible chiral building block with significant applications in medicinal chemistry. Its role as a precursor to potent kinase inhibitors, particularly for Aurora and EGFR kinases, underscores its importance in the development of targeted cancer therapies. The detailed synthetic protocols and an understanding of its role in modulating key signaling pathways provide a solid foundation for researchers and drug development professionals to leverage this valuable synthon in the design and synthesis of novel therapeutic agents. Further exploration of its derivatives may lead to the discovery of new inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
biological significance of (S)-2-amino-1-(4-nitrophenyl)ethanol derivatives
An In-depth Technical Guide on the Biological Significance of (S)-2-amino-1-(4-nitrophenyl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological significance of this compound and its derivatives. We will delve into their synthesis, diverse biological activities, mechanisms of action, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction
This compound is a chiral organic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a nitrophenyl group, a hydroxyl group, and an amino group, offers multiple points for chemical modification, leading to a wide array of derivatives with diverse biological activities. The inherent chirality of this scaffold is particularly significant, as stereochemistry often plays a critical role in pharmacological efficacy and target specificity.
This guide explores the synthesis and biological evaluation of these derivatives, with a focus on their potential as antimicrobial, anticancer, and cardiovascular agents. It aims to provide researchers and drug development professionals with a detailed understanding of the structure-activity relationships and the therapeutic promise held by this class of compounds.
Core Structure and Derivatization Potential
The foundational molecule, this compound, possesses three key functional groups that are pivotal for its biological interactions and synthetic versatility: the primary amino group (-NH2), the secondary hydroxyl group (-OH), and the aromatic nitro group (-NO2)[1].
-
Amino and Hydroxyl Groups: These groups are crucial for forming hydrogen bonds, which are vital for binding to biological targets like enzymes and receptors[1]. They also serve as primary sites for derivatization, allowing for the attachment of various moieties to modulate solubility, potency, and selectivity[1].
-
Nitro Group: The electron-withdrawing nitro group influences the electronic properties of the aromatic ring. It can be readily reduced to an amino group, providing another avenue for creating a different class of derivatives[1]. This group is also implicated in the mechanism of action for many nitroaromatic antimicrobial compounds[2].
The multifunctionality of this scaffold makes it an ideal starting point for generating extensive chemical libraries for drug discovery.
Synthesis of Derivatives
The synthesis of this compound derivatives typically involves two stages: the enantioselective synthesis of the core scaffold and the subsequent derivatization.
Core Synthesis: A powerful strategy for preparing the chiral core is the asymmetric reduction of a precursor ketone, such as 2-azido-1-(4-nitrophenyl)ethanone[1]. This method establishes the required stereochemistry at the hydroxyl-bearing carbon.
Derivatization: Derivatives are commonly synthesized by targeting the nucleophilic amino group. For example, reacting the parent compound with electrophilic agents can yield a variety of structures. A representative synthesis involves the ring-opening of p-nitrophenyloxirane with an amine, such as p-chlorobenzylamine, which directly produces a 1,2-amino alcohol derivative[3].
Biological Significance and Therapeutic Applications
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.
Antimicrobial Activity
Nitro-containing compounds are a well-established class of antimicrobial agents[2]. The general mechanism involves the enzymatic reduction of the nitro group within microbial cells to generate toxic nitroso and superoxide radical intermediates[2]. These reactive species can cause covalent damage to DNA and other critical biomolecules, leading to cell death[2].
Derivatives of this scaffold have shown potential in combating a range of pathogens, including biofilm-forming bacteria which are notoriously difficult to treat[4]. Studies have explored their efficacy against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa[2][4][5]. One study synthesized a novel pleuromutilin derivative incorporating a nitrophenyl-piperazinyl acetyl moiety, which exhibited potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)[6]. Another investigation revealed that certain amino alcohol derivatives showed significant inhibitory activity against Cryptococcus neoformans, a pathogenic yeast[5].
Anticancer Activity
The this compound scaffold has been utilized as a precursor for synthesizing compounds with potential anticancer properties[1]. For instance, it is a building block for phenylpurinediamine derivatives, which have been identified as reversible kinase inhibitors that can target mutations associated with lung cancer[1].
Beta-Adrenergic Receptor Antagonism
A notable derivative, 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), has been identified as a beta-adrenergic receptor antagonist[1]. Beta-blockers are a class of drugs widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. This finding suggests that the this compound core can serve as a template for designing novel cardiovascular drugs. The mechanism involves competitive inhibition at the beta-adrenergic receptor, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.
Quantitative Data on Biological Activity
The following tables summarize key quantitative data from studies on various this compound derivatives, highlighting their antimicrobial potential.
Table 1: In Vitro Antibacterial Activity of a Pleuromutilin Derivative (NPDM) [6]
| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
| NPDM | MRSA ATCC 43300 | 0.5 | 0.5 |
| NPDM | S. aureus ATCC 29213 | 0.5 | 1 |
| NPDM | S. aureus AD3 (clinical) | 0.25 | 0.5 |
| NPDM | S. aureus 144 (clinical) | 0.25 | 0.5 |
| Tiamulin (Control) | MRSA ATCC 43300 | 64 | >64 |
| Tiamulin (Control) | S. aureus ATCC 29213 | 1 | 4 |
| Tiamulin (Control) | S. aureus AD3 (clinical) | 0.5 | 2 |
| Tiamulin (Control) | S. aureus 144 (clinical) | 0.5 | 2 |
*NPDM: 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin
Table 2: Antimicrobial Screening of Amino Alcohol Derivatives at 32 μg/mL [5]
| Derivative Class | Pathogen | % Inhibition |
| 4-Nitroanilino Acrylonitrile | P. aeruginosa | 28% |
| Cyclic Amines (Piperidine, Piperazine) | MRSA | >50% |
| Phenyl Linked Heterocyclic Amines | C. neoformans | >95% |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.
General Synthesis of a 1,2-Amino Alcohol Derivative[3]
-
Reactant Preparation: Dissolve p-nitrophenyloxirane and p-chlorobenzylamine in a suitable solvent, such as 2-propanol, in a round-bottomed flask.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or gentle reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC). The nucleophilic attack of the amine on the less substituted carbon of the oxirane ring leads to ring cleavage.
-
Work-up: Upon completion, cool the reaction mixture. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude product in an appropriate solvent and purify using column chromatography or recrystallization to obtain the pure 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Minimum Inhibitory Concentration (MIC) Assay
-
Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (inoculum only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and processes related to the study of these derivatives.
References
- 1. 2-Amino-1-(4-nitrophenyl)ethanol | 16428-47-0 | Benchchem [benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of (S)-2-amino-1-(4-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-2-amino-1-(4-nitrophenyl)ethanol, a key intermediate in the synthesis of the broad-spectrum antibiotic, chloramphenicol. Due to the limited availability of direct quantitative solubility data for this specific intermediate, this guide leverages solubility data for the structurally similar and downstream product, chloramphenicol, to provide valuable insights.
Data Presentation: Solubility of a Structurally Related Compound
The following table summarizes the available quantitative and qualitative solubility data for chloramphenicol in various solvents. This information can be used as a proxy to estimate the solubility behavior of this compound.
| Solvent | Solubility of Chloramphenicol | Temperature (°C) |
| Water | 2.5 mg/mL[1][2] | 25 |
| 1 in 400 parts[3] | 25 | |
| Ethanol | 50 mg/mL[4][5] | 25 |
| 10 mg/mL[6] | Not Specified | |
| 65 mg/mL[7] | 25 | |
| Very Soluble[2][3][8] | Not Specified | |
| Methanol | Very Soluble[2][3][8] | Not Specified |
| Butanol | Very Soluble[3][8] | Not Specified |
| Acetone | Very Soluble[2][3][8] | Not Specified |
| Ethyl Acetate | Very Soluble[2][3][8] | Not Specified |
| Propylene Glycol | 1 in 6 parts[3] | 25 |
| DMSO | 12.5 mg/mL[6] | Not Specified |
| 65 mg/mL[7] | 25 | |
| Dimethylformamide | 16 mg/mL[6] | Not Specified |
Experimental Protocols: Determination of Solubility
The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[9]
Objective
To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials and Equipment
-
This compound (solid, pure form)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate) of HPLC grade
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (e.g., 0.22 µm)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Logical Relationship in Chemical Synthesis
Caption: Synthesis of Chloramphenicol.
References
- 1. labmart.id [labmart.id]
- 2. Chloramphenicol - LKT Labs [lktlabs.com]
- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of (S)-2-amino-1-(4-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physical properties of (S)-2-amino-1-(4-nitrophenyl)ethanol, a chiral organic compound of interest in pharmaceutical research and development.
Core Physicochemical Data
The physical state and melting point are fundamental parameters for the identification, purification, and formulation of active pharmaceutical ingredients.
Data Presentation
| Property | Value | Source |
| Physical State | Solid (at STP) | Inferred from melting point |
| Melting Point | 132 - 133 °C | [1] |
| Molecular Formula | C8H10N2O3 | [1] |
| Molecular Weight | 182.179 g/mol | [1] |
Experimental Protocol: Melting Point Determination
The following is a generalized protocol for determining the melting point of a solid organic compound, such as this compound, using a standard melting point apparatus.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the starting temperature of the apparatus to approximately 10-15 °C below the expected melting point (e.g., set to 115 °C for an expected melting point of 132 °C).
-
Set a slow heating rate, typically 1-2 °C per minute, to ensure accurate determination.
-
-
Melting Point Observation:
-
Observe the sample through the magnifying lens of the apparatus.
-
Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
-
Continue to observe and record the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).
-
-
Data Recording:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For this compound, this is expected to be in the range of 132 - 133 °C.[1]
-
Workflow Visualization
The following diagram illustrates the general workflow for the physicochemical characterization of a chemical compound.
References
(S)-2-amino-1-(4-nitrophenyl)ethanol material safety data sheet (MSDS)
An In-depth Technical Guide on the Material Safety of (S)-2-amino-1-(4-nitrophenyl)ethanol
This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the material safety data for this compound. Given the limited availability of a complete Safety Data Sheet (SDS) for this specific enantiomer, this document compiles available data for the compound and its close structural analogs. It also outlines general safety protocols and standardized experimental methodologies relevant to its handling and toxicological assessment.
Chemical and Physical Properties
Quantitative data for this compound and related compounds have been aggregated from various sources. The following tables present a comparative summary of their physical and chemical properties.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-amino-1-(4-nitrophenyl)ethanol (racemic) | 2-(4-Nitrophenyl)ethanol | 2-[(4-Nitrophenyl)amino]ethanol |
| CAS Number | 129894-63-9 | 16428-47-0 | 100-27-6 | 1965-54-4 |
| Molecular Formula | C₈H₁₀N₂O₃ | C₈H₁₀N₂O₃ | C₈H₉NO₃ | C₈H₁₀N₂O₃ |
| Molecular Weight ( g/mol ) | 182.18 | 182.18 | 167.16 | 182.18 |
| Melting Point (°C) | 132 - 133 | No data available | 56 | No data available |
| Boiling Point (°C) | No data available | No data available | 148 - 149 @ 2 mmHg | 389.5 @ 760 mmHg[1] |
| Appearance | No data available | No data available | Orange - Brown Solid Powder[2] | No data available |
| pKa (Predicted) | No data available | 11.29 ± 0.35[3] | No data available | No data available |
| LogP (Predicted) | 1.81 | No data available | No data available | 1.60[1] |
Table 2: Computed Molecular Descriptors
| Property | This compound / (R)-enantiomer | 2-amino-1-(4-nitrophenyl)ethanol (racemic) | 2-[(4-Nitrophenyl)amino]ethanol |
| Hydrogen Bond Donor Count | 2 | 2[3] | 2 |
| Hydrogen Bond Acceptor Count | 4 | 4[3] | 4 |
| Rotatable Bond Count | 2 | 2[3] | 3 |
| Topological Polar Surface Area (Ų) | 92.1[4] | 92.1[3] | 78.1[5] |
| Complexity | 173[4] | 173[3] | 161[5] |
| Heavy Atom Count | 13 | 13[3] | 13 |
| Exact Mass (Da) | 182.06914219 | 182.06914219[3] | 182.06914219[5] |
Hazard Identification and Safety Precautions
A definitive hazard classification for this compound is not available. However, based on the data for structurally similar nitrophenol and amino-ethanol derivatives, a precautionary approach is warranted. For instance, 2-Amino-4-nitrophenol is classified as causing skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects[6].
General Safety Precautions: [7][8][9]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not published. The following are generalized methodologies based on OECD guidelines and standard toxicological practices that would be applicable.
Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a substance.[12]
Objective: To determine the acute oral toxicity of the test substance and classify it according to the Globally Harmonised System (GHS).[13]
Methodology:
-
Animal Model: Typically, young adult female rats are used.
-
Dose Selection: The test begins with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[13] The starting dose is chosen based on any existing information about the substance's toxicity.
-
Procedure:
-
A group of three female animals is dosed at the selected starting level.[12]
-
The animals are observed for mortality and clinical signs of toxicity, with special attention during the first 4 hours and daily for a total of 14 days.[14]
-
The outcome of the first step determines the next step:
-
If mortality occurs, the dose for the next group is lowered.
-
If no mortality occurs, the dose for the next group is increased.
-
-
-
Endpoint: The primary endpoint is mortality. The pattern of mortality across different dose levels allows for the classification of the substance into a GHS toxicity category.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability, which is crucial for evaluating the cytotoxic potential of a compound.[15][16]
Objective: To determine the concentration at which the test substance induces cell death in a cultured cell line.
Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density.
-
Incubate the cells to allow for attachment and growth.
-
-
Compound Exposure:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at different concentrations. Include vehicle controls (medium with the solvent used to dissolve the compound) and untreated controls.
-
Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570-590 nm.[16]
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the safety assessment of a chemical compound.
Caption: Workflow for Chemical Hazard Identification and Risk Management.
Caption: Experimental Workflow for an In Vitro Cytotoxicity (MTT) Assay.
Conclusion and Data Gaps
This technical guide provides a summary of the available safety-related information for this compound. It is evident that there are significant data gaps for this specific compound. Most of the available toxicological and detailed physical property data pertain to structural analogs.
For researchers and drug development professionals, it is crucial to handle this compound with the assumption that it may possess hazards similar to related nitrophenol and amino-ethanol derivatives, including potential skin/eye irritation and other systemic effects. The generalized experimental protocols provided herein offer a starting point for a comprehensive safety and toxicological evaluation, which is strongly recommended before extensive use. Future studies should aim to establish a complete safety profile for the pure (S)-enantiomer.
References
- 1. 2-[(4-Nitrophenyl)amino]ethanol | CAS#:1965-54-4 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. guidechem.com [guidechem.com]
- 4. (r)-2-Amino-1-(4-nitrophenyl)ethanol | C8H10N2O3 | CID 843385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. students.umw.edu [students.umw.edu]
- 10. 2-(4-Amino-2-nitroanilino)-ethanol(2871-01-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-1-(4-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The kinetic resolution of racemic mixtures using enzymes offers a highly selective and environmentally benign method to obtain these chiral compounds. This document provides detailed application notes and protocols for the enzymatic resolution of racemic 2-amino-1-(4-nitrophenyl)ethanol, a versatile intermediate in organic synthesis. The primary method described is the enantioselective acylation catalyzed by lipases, particularly Candida antarctica lipase B (CAL-B), a widely used and robust biocatalyst for such transformations.[1]
The enzymatic resolution relies on the differential rate of reaction of the two enantiomers of the amino alcohol with an acyl donor. Typically, one enantiomer is selectively acylated, allowing for the separation of the resulting ester from the unreacted amino alcohol enantiomer. This method can provide access to both enantiomers in high enantiomeric purity.
Key Concepts and Principles
The enzymatic kinetic resolution of 2-amino-1-(4-nitrophenyl)ethanol involves the selective acylation of one of its enantiomers by a lipase in a non-aqueous solvent. The success of the resolution is determined by the enantioselectivity of the enzyme, which is quantified by the enantiomeric ratio (E). A high E value is indicative of a highly selective enzyme, which is essential for obtaining products with high enantiomeric excess (ee). The reaction progress is monitored over time, and the reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the acylated and the unreacted enantiomers.
Data Presentation
The following tables summarize the expected quantitative data for the enzymatic resolution of 2-amino-1-(4-nitrophenyl)ethanol based on typical results for similar amino alcohols. These values should be considered as starting points for optimization.
Table 1: Screening of Lipases for the Enantioselective Acylation of (±)-2-Amino-1-(4-nitrophenyl)ethanol
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |
| 1 | Candida antarctica lipase B (CAL-B, immobilized) | Vinyl acetate | Toluene | 24 | ~50 | >99 (S) | >99 (R) | >200 |
| 2 | Pseudomonas cepacia lipase (PSL) | Vinyl acetate | Diisopropyl ether | 48 | ~45 | ~95 (S) | ~90 (R) | ~100 |
| 3 | Candida rugosa lipase (CRL) | Vinyl acetate | Hexane | 72 | ~30 | ~60 (S) | ~55 (R) | ~20 |
| 4 | Porcine pancreatic lipase (PPL) | Butyric anhydride | Tetrahydrofuran | 72 | ~25 | ~50 (S) | ~45 (R) | ~15 |
Table 2: Optimization of Reaction Conditions using Candida antarctica Lipase B
| Entry | Parameter Varied | Condition | Conversion (%) | ee_s (%) | ee_p (%) | E |
| 1 | Solvent | Toluene | ~50 | >99 | >99 | >200 |
| 2 | Methyl tert-butyl ether (MTBE) | ~48 | >99 | >98 | >200 | |
| 3 | Hexane | ~45 | ~98 | ~97 | >150 | |
| 4 | Acyl Donor | Vinyl acetate | ~50 | >99 | >99 | >200 |
| 5 | Isopropenyl acetate | ~52 | >99 | >99 | >200 | |
| 6 | Ethyl acetate | ~35 | ~90 | ~88 | ~80 | |
| 7 | Temperature | 30°C | ~45 | >98 | >98 | >180 |
| 8 | 40°C | ~50 | >99 | >99 | >200 | |
| 9 | 50°C | ~55 | ~97 | ~96 | >150 |
Experimental Protocols
Protocol 1: General Procedure for the Lipase-Catalyzed Enantioselective Acylation of (±)-2-Amino-1-(4-nitrophenyl)ethanol
This protocol describes a general method for the kinetic resolution of racemic 2-amino-1-(4-nitrophenyl)ethanol using an immobilized lipase.
Materials:
-
Racemic 2-amino-1-(4-nitrophenyl)ethanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (or other suitable acyl donor)
-
Anhydrous organic solvent (e.g., toluene, MTBE)
-
Molecular sieves (4 Å, activated)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Syringes and needles
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
-
Chiral HPLC system for enantiomeric excess determination
Procedure:
-
To a clean, dry reaction vessel, add racemic 2-amino-1-(4-nitrophenyl)ethanol (1.0 mmol).
-
Add anhydrous organic solvent (10 mL).
-
Add vinyl acetate (2.0 mmol, 2 equivalents).
-
Add immobilized Candida antarctica lipase B (50-100 mg per mmol of substrate).
-
If desired, add activated molecular sieves (100 mg) to ensure anhydrous conditions.
-
Seal the reaction vessel and place it on an orbital shaker or use a magnetic stirrer to ensure gentle agitation.
-
Incubate the reaction at a controlled temperature (e.g., 40°C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 6-12 hours) and analyzing them by a suitable method (e.g., TLC, GC, or HPLC) to determine the conversion.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with a small amount of the reaction solvent and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue contains the acylated product and the unreacted amino alcohol. Separate these two compounds by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Analyze the enantiomeric excess of the separated product and the unreacted substrate using chiral HPLC.
Protocol 2: Analytical Method for the Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for the analysis of the enantiomeric purity of 2-amino-1-(4-nitrophenyl)ethanol and its acylated derivative. The exact conditions may require optimization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase (CSP) column suitable for the separation of amino alcohols or their derivatives (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H, or a cyclodextrin-based column).
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for the amino alcohol. A typical starting point is a 90:10 (v/v) mixture of hexane/isopropanol.
Sample Preparation:
-
Dissolve a small amount of the sample (unreacted amino alcohol or the acylated product) in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (starting point):
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the samples from the enzymatic resolution to determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Visualizations
Caption: Experimental workflow for the enzymatic resolution of 2-amino-1-(4-nitrophenyl)ethanol.
Caption: Signaling pathway of the enantioselective acylation.
References
Application Notes and Protocols: (S)-2-amino-1-(4-nitrophenyl)ethanol in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-1-(4-nitrophenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceuticals, most notably the amphenicol class of antibiotics. Its specific stereochemistry and functional groups—a primary amine, a secondary alcohol, and a nitro-substituted phenyl ring—make it a versatile starting material for creating complex molecules with significant biological activity. The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the amino and hydroxyl groups are key for forming amide and ester linkages, respectively. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of several key drugs.
Core Applications in Drug Synthesis
The primary application of this compound and its derivatives is in the synthesis of antibiotics such as Chloramphenicol, Azidamphenicol, and Florfenicol. It also serves as a precursor for the synthesis of kinase inhibitors and other potential therapeutic agents.
Synthesis of Amphenicol Antibiotics
This compound is a direct precursor to D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, the key intermediate in the synthesis of Chloramphenicol. The synthesis of this intermediate is a critical step that establishes the necessary stereochemistry for antibacterial activity.
Summary of Amphenicol Antibiotic Synthesis:
| Drug | Key Intermediate | Key Reaction Step from Intermediate |
| Chloramphenicol | D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol | Dichloroacetylation of the amino group. |
| Azidamphenicol | D-(-)-threo-2-azido-1-(4-nitrophenyl)-1,3-propanediol | Reduction of the azido group followed by dichloroacetylation. |
| Florfenicol | (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]propan-1-ol | Dichloroacetylation of the amino group. |
Experimental Protocols
Protocol 1: Synthesis of Chloramphenicol from D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol
This protocol outlines a common synthetic route to Chloramphenicol, which involves the resolution of a racemic intermediate followed by acylation.
Materials:
-
D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol
-
Camphor-D-sulfonic acid
-
Methanol
-
Methyl dichloroacetate
-
Triethylamine
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Resolution of the Racemic Amine:
-
Dissolve D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in methanol.
-
Add an equimolar amount of camphor-D-sulfonic acid to the solution.
-
Allow the mixture to crystallize. The salt of the D-(-)-threo enantiomer will precipitate.
-
Filter the crystals and wash with cold methanol.
-
Treat the salt with a base (e.g., sodium hydroxide solution) to liberate the free D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.
-
-
Dichloroacetylation:
-
Suspend the resolved D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in ethyl acetate.
-
Add triethylamine to the suspension.
-
Cool the mixture in an ice bath and add methyl dichloroacetate dropwise with stirring.
-
Continue stirring at room temperature for 4-6 hours.
-
Wash the reaction mixture with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethylene dichloride) to obtain pure Chloramphenicol.
-
Quantitative Data:
| Step | Product | Yield | Purity (by HPLC) |
| Resolution | D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol | ~40% (based on initial racemate) | >99% |
| Dichloroacetylation | Chloramphenicol | 85-95% | >99.5% |
Protocol 2: Synthesis of Florfenicol Intermediate
This protocol describes the synthesis of a key intermediate for Florfenicol, starting from a related propanediol derivative.
Materials:
-
(1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride
-
Triethylamine
-
Acetone
-
Toluene
Procedure:
-
Create a suspension of (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride (50 g, 0.178 mole), triethylamine (35.88 g, 0.355 mole), and acetone (400 ml).[1]
-
Heat the suspension at 50°C to 60°C for 12 hours.[1]
-
Cool the reaction mass to room temperature and filter.[1]
-
Evaporate the filtrate under reduced pressure at 40°C to 45°C to yield the intermediate.[1]
Quantitative Data:
| Starting Material | Product | Yield | Purity (by HPLC) |
| (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride | Florfenicol Intermediate | Not specified | Not specified |
Visualizations
Synthesis Workflow for Chloramphenicol
Caption: Synthetic pathway of Chloramphenicol.
Logical Relationship of Amphenicol Antibiotics
Caption: Precursor relationship to Amphenicol drugs.
Concluding Remarks
This compound is a cornerstone for the stereoselective synthesis of a range of important pharmaceuticals. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this versatile chiral building block in their synthetic endeavors. Further optimization of reaction conditions and exploration of novel derivatives continue to be active areas of research, promising the development of new and improved therapeutic agents.
References
Application Notes and Protocols: (S)-2-amino-1-(4-nitrophenyl)ethanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
(S)-2-amino-1-(4-nitrophenyl)ethanol is a versatile chiral auxiliary valuable in asymmetric synthesis for the preparation of enantiomerically pure compounds. Its utility stems from the presence of two functional groups, an amino and a hydroxyl group, which allow for the formation of various chiral derivatives, such as oxazolidinones. The presence of the 4-nitrophenyl group can influence the stereochemical outcome of reactions and facilitate product purification and characterization.
These application notes provide an overview of the use of this compound-derived auxiliaries in key asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions. Detailed experimental protocols are provided to guide researchers in the practical application of this chiral auxiliary.
I. Asymmetric Aldol Reactions using an Oxazolidinone Auxiliary
Chiral oxazolidinones are powerful auxiliaries for stereoselective aldol reactions, enabling the formation of two contiguous stereocenters with high diastereoselectivity.[1] An oxazolidinone derived from a similar precursor, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, has been successfully employed in a stereoselective synthesis, highlighting the potential of such scaffolds.[2]
General Workflow for Asymmetric Aldol Reaction
The general workflow involves the acylation of the oxazolidinone auxiliary, followed by enolate formation and subsequent reaction with an aldehyde. The final step is the cleavage of the auxiliary to yield the chiral β-hydroxy acid or a derivative thereof.
Caption: General workflow for an asymmetric aldol reaction.
Experimental Protocol: Synthesis of (4S,5R)-4-methyl-5-(4-nitrophenyl)oxazolidin-2-one and its use in an Aldol Reaction
This protocol is adapted from a similar synthesis.[3]
Step 1: Synthesis of (4S,5R)-4-methyl-5-(4-nitrophenyl)oxazolidin-2-one (Hypothetical)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a phosgene equivalent (e.g., triphosgene, 0.4 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the oxazolidinone.
Step 2: Acylation of the Oxazolidinone
-
To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add a solution of n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture for 30 minutes, then add propionyl chloride (1.1 eq).
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench with saturated aqueous ammonium chloride and extract the product.
-
Purify by column chromatography.
Step 3: Asymmetric Aldol Reaction
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C, add titanium(IV) chloride (1.1 eq) followed by a tertiary amine base (e.g., triethylamine, 1.2 eq).
-
Stir the mixture for 30 minutes, then cool to -78 °C.
-
Add the desired aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography.
Step 4: Auxiliary Cleavage
-
For the β-hydroxy acid: Treat the aldol adduct with lithium hydroxide (2.0 eq) in a mixture of THF and water at 0 °C.
-
For the β-hydroxy ester: Treat the aldol adduct with sodium methoxide in methanol.
-
For the amino alcohol: Reduce the aldol adduct with a reducing agent such as lithium borohydride.
-
After cleavage, the chiral auxiliary can be recovered by extraction and purified for reuse.
Quantitative Data (Illustrative)
The following table presents illustrative data for an asymmetric aldol reaction using a conceptually similar oxazolidinone auxiliary.
| Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) of syn-isomer | Yield (%) |
| Benzaldehyde | >99:1 | >99 | 85 |
| Isobutyraldehyde | >99:1 | >99 | 82 |
| Acetaldehyde | 98:2 | >99 | 75 |
II. Asymmetric Alkylation Reactions
Chiral auxiliaries derived from amino alcohols are widely used to direct the stereoselective alkylation of enolates.[4] The this compound auxiliary can be converted into an amide or imide, which then directs the approach of an electrophile to the enolate.
General Workflow for Asymmetric Alkylation
Caption: General workflow for an asymmetric alkylation reaction.
Experimental Protocol: Asymmetric Alkylation of a Chiral Amide
Step 1: Formation of the Chiral Amide
-
React this compound with a desired carboxylic acid anhydride or acyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding amide.
Step 2: Enolate Formation and Alkylation
-
To a solution of the chiral amide (1.0 eq) in anhydrous THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) to form the enolate.
-
After stirring for 30-60 minutes, add the alkylating agent (e.g., an alkyl halide, 1.2 eq).
-
Allow the reaction to proceed at -78 °C for several hours or until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
Step 3: Auxiliary Removal
-
Cleave the amide bond by hydrolysis (acidic or basic) or reduction (e.g., with LiBH4) to release the chiral product and recover the auxiliary.
Quantitative Data (Illustrative)
| Electrophile (R-X) | Diastereomeric Excess (de%) | Yield (%) |
| Benzyl bromide | >95 | 88 |
| Methyl iodide | >90 | 92 |
| Ethyl iodide | >92 | 85 |
III. Asymmetric Diels-Alder Reactions
The chiral auxiliary can be attached to a dienophile, such as an acrylate, to direct the facial selectivity of the cycloaddition with a diene.[5]
General Workflow for Asymmetric Diels-Alder Reaction
Caption: General workflow for an asymmetric Diels-Alder reaction.
Experimental Protocol: Asymmetric Diels-Alder Reaction
Step 1: Preparation of the Chiral Acrylate Dienophile
-
React this compound with acryloyl chloride in the presence of a base to form the chiral acrylate ester.
Step 2: Diels-Alder Cycloaddition
-
To a solution of the chiral acrylate (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at -78 °C, add a Lewis acid (e.g., diethylaluminum chloride, 1.2 eq).
-
Stir for 15 minutes, then add the diene (e.g., cyclopentadiene, 2.0 eq).
-
Maintain the reaction at -78 °C for several hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
Step 3: Removal of the Chiral Auxiliary
-
Hydrolyze the ester or reduce it to the corresponding alcohol to release the chiral cyclohexene product and recover the auxiliary.
Quantitative Data (Illustrative)
| Diene | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee%) of endo-isomer | Yield (%) |
| Cyclopentadiene | 95:5 | >98 | 90 |
| Isoprene | 90:10 | >95 | 85 |
| 1,3-Butadiene | 88:12 | >96 | 82 |
Conclusion
This compound serves as a precursor to effective chiral auxiliaries for a range of asymmetric transformations. The derived oxazolidinones and amides can induce high levels of stereocontrol in aldol, alkylation, and Diels-Alder reactions. The protocols provided herein offer a foundation for researchers to explore the utility of this auxiliary in the synthesis of complex chiral molecules. The ease of introduction and removal, coupled with the high diastereoselectivities often observed, make it a valuable tool for the drug development professional and synthetic chemist. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum stereoselectivity and yield.
References
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Selective N-Acylation of (S)-2-amino-1-(4-nitrophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-amino-1-(4-nitrophenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its structural motif is notably present in the antibiotic chloramphenicol. The selective acylation of the primary amino group in the presence of both primary and secondary hydroxyl groups is a key transformation in the synthetic routes to these therapeutic agents. This document provides a detailed protocol for the efficient and selective N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base. This reaction is a fundamental step in the synthesis of amide derivatives, which are of significant interest in medicinal chemistry.
Reaction Scheme
The following scheme illustrates the selective N-acylation of this compound with an acyl chloride to yield the corresponding N-acyl derivative.
synthesis of chloramphenicol from (S)-2-amino-1-(4-nitrophenyl)ethanol intermediate
Topic: Synthesis of Chloramphenicol from (S)-2-amino-1-(4-nitrophenyl)ethanol Intermediate and its Analogs.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis.[1] While originally isolated from Streptomyces venezuelae, its relatively simple structure allows for efficient chemical synthesis.[2][3] A key step in many synthetic routes is the dichloroacetylation of an amino-propanediol precursor. This document provides detailed protocols and data for the synthesis of chloramphenicol via the acylation of D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, a close analog and the direct precursor to the active compound. The methodologies described are applicable to researchers in organic synthesis and medicinal chemistry.
Data Presentation
The following table summarizes quantitative data from various reported syntheses of chloramphenicol by dichloroacetylation of the aminodiol precursor.
| Parameter | Value | Conditions | Reference |
| Yield | 90% | Methyl dichloroacetate, 100-110 °C, 2 h | CN102399161A[4] |
| Yield | 78% | Methyl dichloroacetate, 90 °C, 3 h | ResearchGate[5] |
| Yield | 94% | Dichloromethane extraction | CN106566851B[6] |
| Purity | >98.0% | Recrystallization from ethyl acetate/n-hexane | CN102399161A[4] |
| Purity | 98.3% | Recrystallization from ethyl acetate/n-hexane | CN102399161A[4] |
| Melting Point | 147-149 °C | CN102399161A[4] | |
| ¹H NMR | Consistent with standard | CN102399161A[4] | |
| Mass Spectrum | Consistent with standard | NIST WebBook[7][8] | |
| IR Spectrum | Consistent with standard | NIST WebBook[7] |
Experimental Protocols
This section details the methodology for the synthesis of chloramphenicol by dichloroacetylation of D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.
Materials and Reagents:
-
D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol
-
Methyl dichloroacetate
-
Methanol
-
Ethyl acetate
-
n-Hexane
-
Dichloromethane
-
Activated carbon (optional)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, rotary evaporator, filtration apparatus)
Protocol 1: Synthesis using Methyl Dichloroacetate in Methanol
This protocol is adapted from patent CN106566851B.
-
Reaction Setup: In a 100 mL three-necked flask, combine 9g of (R,R)-threo-1-p-nitrophenyl-2-amino-1,3-propanediol, 20 mL of methanol, and 6 mL of methyl dichloroacetate.
-
Reaction: Stir the mixture and heat to reflux at 60-65 °C for 1 hour.
-
Decolorization (Optional): After the reaction, add 0.5g of activated carbon to the hot solution and continue to reflux for a few minutes.
-
Work-up: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool, which should induce crystallization of the chloramphenicol product.
-
Purification: Collect the crystals by filtration and wash with a small amount of cold methanol. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/n-hexane to achieve high purity.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: High-Temperature Synthesis with Methyl Dichloroacetate
This protocol is based on the conditions described in patent CN102399161A.[4]
-
Reaction Setup: In a single-port flask, add 3 grams (14 mmol) of (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol to 20 mL (0.2 mol) of methyl dichloroacetate.[4]
-
Reaction: Heat the mixture with stirring at 100-110 °C for 2 hours.[4] Monitor the reaction completion by thin-layer chromatography.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove excess methyl dichloroacetate.[4]
-
Purification: Recrystallize the resulting solid from a mixture of ethyl acetate and n-hexane to yield pure chloramphenicol.[4]
-
Drying: Dry the purified product under vacuum.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of chloramphenicol.
Caption: Experimental workflows for chloramphenicol synthesis.
Caption: Logical steps in chloramphenicol synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106566851B - Preparation method of chloramphenicol compound - Google Patents [patents.google.com]
- 7. Chloramphenicol [webbook.nist.gov]
- 8. Chloramphenicol [webbook.nist.gov]
Application Notes and Protocols for the Biocatalytic Production of (S)-2-amino-1-(4-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-1-(4-nitrophenyl)ethanol is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antibiotic chloramphenicol. Traditional chemical synthesis routes often involve harsh reagents, multiple steps, and challenging purification processes to achieve the desired stereoisomer. Biocatalytic reduction, employing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the production of this key chiral alcohol. This application note provides detailed protocols for the biocatalytic reduction of 2-amino-1-(4-nitrophenyl)ethanone to this compound using whole-cell biocatalysts, a cost-effective approach that ensures efficient cofactor regeneration.
Principle of Biocatalytic Reduction
The core of this biotransformation is the stereoselective reduction of a prochiral ketone, 2-amino-1-(4-nitrophenyl)ethanone, to the corresponding chiral alcohol, this compound. This reaction is catalyzed by oxidoreductases, specifically KREDs or ADHs, which utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source. In a whole-cell system, the host organism's metabolic machinery continuously regenerates the reduced cofactor, making the process economically viable.
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction Using Candida parapsilosis
Candida species are known to possess a variety of reductases that can catalyze the asymmetric reduction of prochiral ketones.[1] This protocol outlines a general procedure for using Candida parapsilosis for the desired biotransformation.
1. Materials and Reagents:
-
Candida parapsilosis (e.g., ATCC 7330)
-
Yeast extract peptone dextrose (YPD) medium
-
2-amino-1-(4-nitrophenyl)ethanone (substrate)
-
Glucose (co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard analytical equipment (HPLC with a chiral column, GC-MS)
2. Cultivation of Candida parapsilosis
-
Inoculate a single colony of Candida parapsilosis into 50 mL of sterile YPD medium in a 250 mL Erlenmeyer flask.
-
Incubate the culture at 30°C with shaking at 200 rpm for 48 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.0).
-
Resuspend the cell pellet in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
3. Biocatalytic Reduction Reaction:
-
In a 100 mL Erlenmeyer flask, combine 20 mL of the Candida parapsilosis cell suspension with glucose to a final concentration of 5% (w/v).
-
Add the substrate, 2-amino-1-(4-nitrophenyl)ethanone, to a final concentration of 10 mM. The substrate can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO to aid solubility.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm.
-
Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 4-6 hours) and analyzing them by HPLC.
4. Product Extraction and Analysis:
-
Once the reaction has reached completion (or the desired conversion), centrifuge the reaction mixture to remove the cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Analyze the product for yield and enantiomeric excess (e.e.) using HPLC with a suitable chiral column (e.g., Chiralcel OD-H).
Protocol 2: Biocatalytic Reduction Using Recombinant E. coli Expressing a Ketoreductase
This protocol describes the use of a recombinant Escherichia coli strain overexpressing a ketoreductase with a cofactor regeneration system. This approach allows for higher enzyme concentrations and potentially faster reaction rates. A formate dehydrogenase (FDH) can be co-expressed for NADH regeneration.[2]
1. Materials and Reagents:
-
Recombinant E. coli strain harboring a plasmid for the expression of a suitable ketoreductase (e.g., from Lactobacillus kefir) and a formate dehydrogenase.
-
Luria-Bertani (LB) medium with the appropriate antibiotic for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.
-
2-amino-1-(4-nitrophenyl)ethanone (substrate).
-
Sodium formate (cofactor regeneration).
-
Phosphate buffer (e.g., 100 mM, pH 7.0).
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Standard analytical equipment (HPLC with a chiral column, GC-MS).
2. Expression of Recombinant Enzymes:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.
-
Grow overnight at 37°C with shaking.
-
Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance soluble protein expression.
-
Harvest the cells by centrifugation and wash as described in Protocol 1.
3. Whole-Cell Bioreduction:
-
Resuspend the E. coli cell pellet in phosphate buffer (100 mM, pH 7.0) to a desired cell density.
-
In a reaction vessel, combine the cell suspension with the substrate, 2-amino-1-(4-nitrophenyl)ethanone (e.g., 10-50 mM), and sodium formate (e.g., 1.2 equivalents relative to the substrate).
-
Incubate the reaction at 30°C with gentle agitation.
-
Monitor the reaction progress via HPLC.
4. Product Isolation and Analysis:
-
Follow the same procedure for product extraction and analysis as outlined in Protocol 1.
Data Presentation
| Biocatalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference Example (Similar Substrate) |
| Candida parapsilosis Whole Cells | 2-hydroxyacetophenone | (S)-1-phenyl-1,2-ethanediol | >99 | >99 | [3] |
| Recombinant E. coli with KRED/FDH | o-chloroacetophenone | (S)-1-(2-chlorophenyl)ethanol | 95 | >99.9 | [2][4] |
| Burkholderia sp. Whole Cells | 2-aminoacetophenone | (R)-2-amino-1-phenylethanol | High | High | [5] |
Note: The data presented for similar substrates suggests that high conversion and enantioselectivity are achievable for the target reaction.
Visualizations
Caption: Workflow for whole-cell biocatalytic reduction.
Caption: Enzymatic reduction and cofactor regeneration cycle.
References
- 1. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Separation of (S)-2-amino-1-(4-nitrophenyl)ethanol Enantiomers by Chiral High-Performance Liquid Chromatography
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (S)-2-amino-1-(4-nitrophenyl)ethanol and its corresponding R-enantiomer. The method utilizes a polysaccharide-based chiral stationary phase, providing excellent resolution and peak shape. This protocol is particularly relevant for researchers in drug development and organic synthesis who require accurate determination of enantiomeric purity for this class of compounds.
Introduction
The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is of critical importance in the pharmaceutical industry. 2-amino-1-(4-nitrophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Therefore, a reliable analytical method for its enantiomeric separation is essential for quality control and process optimization. This application note provides a detailed protocol for the chiral HPLC separation of the enantiomers of 2-amino-1-(4-nitrophenyl)ethanol.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.
-
Chiral Stationary Phase (CSP): Chiralcel® OD-H (250 x 4.6 mm, 5 µm), based on cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Chemicals:
-
This compound (and/or the racemic mixture)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase. Further dilute to a working concentration of 0.1 mg/mL for injection.
Chromatographic Conditions
A normal-phase chromatographic method was developed for the separation of the enantiomers. The optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Data Presentation
While direct experimental data for the enantiomers of 2-amino-1-(4-nitrophenyl)ethanol under these exact conditions is not publicly available, data for the structurally similar precursor, (S)-1-(4-nitrophenyl)-2-nitroethanol, on a Chiralcel® OD column provides a strong reference for expected performance. The addition of a small amount of diethylamine to the mobile phase is a standard practice to improve the peak shape of amino compounds.
Reference Data for (S)-1-(4-nitrophenyl)-2-nitroethanol Enantiomers [1]
| Enantiomer | Retention Time (t R ) [min] |
| (S)-enantiomer | 23.2 |
| (R)-enantiomer | Not explicitly stated, but based on the chromatogram, it would be the earlier eluting peak. |
Note: The elution order of enantiomers can sometimes be reversed between the nitro and amino analogs.
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Workflow for the chiral HPLC separation of this compound enantiomers.
Discussion
The selection of a polysaccharide-based chiral stationary phase, specifically a cellulose derivative, is crucial for the successful separation of the enantiomers of 2-amino-1-(4-nitrophenyl)ethanol. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral selector.
The mobile phase composition, particularly the ratio of n-hexane to isopropanol, plays a significant role in achieving optimal resolution and retention times. The addition of a small amount of a basic modifier like diethylamine is recommended to prevent peak tailing, which is a common issue when analyzing basic compounds like amines on silica-based columns.
Conclusion
The detailed protocol in this application note provides a reliable and reproducible method for the enantioselective separation of this compound. This method is suitable for quality control in both academic and industrial research settings, enabling accurate determination of enantiomeric purity. The provided workflow and reference data serve as a valuable guide for researchers working with this and structurally related chiral compounds.
References
Application Notes and Protocols for the Scale-up Synthesis of (S)-2-amino-1-(4-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-amino-1-(4-nitrophenyl)ethanol is a chiral building block of significant interest in the pharmaceutical industry, primarily as a key intermediate in the synthesis of the broad-spectrum antibiotic chloramphenicol and other therapeutic agents. The critical importance of stereochemistry in drug efficacy and safety necessitates robust and scalable methods for the production of the enantiomerically pure (S)-isomer. This document provides detailed application notes and protocols for two primary strategies for the scale-up synthesis of this compound: Asymmetric Synthesis via the reduction of a prochiral ketone and Chiral Resolution of a racemic mixture. Quantitative data is summarized for easy comparison, and detailed experimental workflows are provided.
Synthetic Strategies Overview
Two principal routes are outlined for the industrial-scale production of this compound:
-
Strategy A: Asymmetric Synthesis. This approach involves the synthesis of a prochiral precursor, 2-azido-1-(4-nitrophenyl)ethanone, followed by an enantioselective reduction to introduce the desired stereocenter. A final reduction of the azide furnishes the target amino alcohol. This method is advantageous as it can theoretically yield 100% of the desired enantiomer.
-
Strategy B: Chiral Resolution. This classic method involves the synthesis of the racemic 2-amino-1-(4-nitrophenyl)ethanol, which is then separated into its constituent enantiomers using a chiral resolving agent, such as L-(+)-tartaric acid. This method is often simpler to implement but is limited to a theoretical maximum yield of 50% for the desired enantiomer without an effective racemization and recycling process for the unwanted (R)-isomer.
Data Presentation
The following tables summarize typical quantitative data associated with the key steps of each synthetic strategy. Note that yields and enantiomeric excess (e.e.) can vary based on specific reaction conditions, catalyst selection, and scale.
Table 1: Asymmetric Synthesis Data
| Step | Starting Material | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1. Azido-ketone Synthesis | 2-bromo-1-(4-nitrophenyl)ethanone | 2-azido-1-(4-nitrophenyl)ethanone | 85-95 | N/A |
| 2. Asymmetric Reduction of Azido-ketone | 2-azido-1-(4-nitrophenyl)ethanone | (S)-2-azido-1-(4-nitrophenyl)ethanol | 80-95 | >95 |
| 3. Azide Reduction to Amine | (S)-2-azido-1-(4-nitrophenyl)ethanol | This compound | >95 | >99 |
Table 2: Chiral Resolution Data
| Step | Starting Material | Product | Theoretical Max. Yield (%) | Typical Isolated Yield (%) | Diastereomeric Purity (%) |
| 1. Diastereomeric Salt Formation | (±)-2-amino-1-(4-nitrophenyl)ethanol | (S)-amine-(+)-tartrate salt | 50 | 35-45 | >98 |
| 2. Liberation of the Free Amine | (S)-amine-(+)-tartrate salt | This compound | ~100 | 90-98 | >99 (e.e.) |
Experimental Protocols
Strategy A: Asymmetric Synthesis
This strategy follows a three-step sequence: synthesis of the azido-ketone precursor, asymmetric reduction to the azido-alcohol, and final reduction to the target amino alcohol.
Protocol 1: Synthesis of 2-azido-1-(4-nitrophenyl)ethanone
-
Materials: 2-bromo-1-(4-nitrophenyl)ethanone, sodium azide (NaN₃), acetone, water.
-
Procedure: a. To a stirred solution of 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in acetone, add a solution of sodium azide (1.5 eq) in water portion-wise at 0-5 °C. b. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. c. Pour the reaction mixture into ice-water and extract with ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. e. Recrystallize from ethanol to obtain pure 2-azido-1-(4-nitrophenyl)ethanone as a crystalline solid.
Protocol 2: Asymmetric Reduction of 2-azido-1-(4-nitrophenyl)ethanone
-
Materials: 2-azido-1-(4-nitrophenyl)ethanone, chiral ruthenium catalyst (e.g., (S,S)-Ts-DPEN-Ru), formic acid, triethylamine, isopropanol.
-
Procedure: a. In an inert atmosphere, dissolve the chiral ruthenium catalyst in isopropanol. b. Add a 5:2 mixture of formic acid and triethylamine to the catalyst solution. c. Add 2-azido-1-(4-nitrophenyl)ethanone (1.0 eq) to the reaction mixture. d. Heat the reaction to 40-50 °C and stir for 12-24 hours, monitoring for completion. e. Cool the reaction mixture, quench with a saturated aqueous solution of sodium bicarbonate, and extract with dichloromethane. f. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo. g. Purify the crude product by column chromatography on silica gel to yield (S)-2-azido-1-(4-nitrophenyl)ethanol.
Protocol 3: Reduction of (S)-2-azido-1-(4-nitrophenyl)ethanol
-
Materials: (S)-2-azido-1-(4-nitrophenyl)ethanol, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.
-
Procedure: a. Dissolve (S)-2-azido-1-(4-nitrophenyl)ethanol (1.0 eq) in methanol. b. Add 10% Pd/C (5-10 mol%) to the solution. c. Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). d. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. e. Concentrate the filtrate under reduced pressure to obtain the crude product. f. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Strategy B: Chiral Resolution
This strategy involves the synthesis of the racemic amino alcohol followed by separation of the enantiomers using a chiral resolving agent.
Protocol 4: Synthesis of Racemic 2-amino-1-(4-nitrophenyl)ethanol
Note: A common method involves the reduction of 2-amino-1-(4-nitrophenyl)ethanone, which can be synthesized from 1-(4-nitrophenyl)ethanone.
-
Materials: 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, sodium borohydride (NaBH₄), methanol.
-
Procedure: a. Dissolve 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (1.0 eq) in methanol. b. Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise. c. Stir the reaction mixture at room temperature for 2-4 hours. d. Quench the reaction by the slow addition of water. e. Remove the methanol under reduced pressure. f. Extract the aqueous residue with ethyl acetate. g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the racemic product.
Protocol 5: Chiral Resolution with L-(+)-Tartaric Acid
-
Materials: (±)-2-amino-1-(4-nitrophenyl)ethanol, L-(+)-tartaric acid, methanol.
-
Procedure: a. Dissolve the racemic amino alcohol (1.0 eq) in hot methanol. b. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in hot methanol. c. Add the tartaric acid solution to the amino alcohol solution with stirring. d. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the diastereomeric salt. e. Collect the crystals of this compound-(+)-tartrate by filtration and wash with cold methanol. f. The mother liquor contains the enriched (R)-enantiomer.
Protocol 6: Liberation of the (S)-Enantiomer
-
Materials: this compound-(+)-tartrate salt, sodium hydroxide (NaOH), water, ethyl acetate.
-
Procedure: a. Suspend the diastereomeric salt in water. b. Add a 10% aqueous solution of NaOH with stirring until the pH of the solution is above 10, ensuring all the salt has dissolved and the free amine has precipitated. c. Extract the aqueous solution multiple times with ethyl acetate. d. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and evaporate the solvent to yield the crude this compound. f. Recrystallize from a suitable solvent to obtain the pure product.
Conclusion
The choice between asymmetric synthesis and chiral resolution for the scale-up production of this compound depends on several factors, including cost of reagents and catalysts, process complexity, and desired overall yield. Asymmetric synthesis offers a more elegant and potentially higher-yielding route, while chiral resolution provides a more traditional and often more readily implemented approach. The protocols and data presented herein provide a comprehensive guide for researchers and process chemists to evaluate and implement the most suitable method for their specific needs.
Troubleshooting & Optimization
optimization of reaction conditions for (S)-2-amino-1-(4-nitrophenyl)ethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of (S)-2-amino-1-(4-nitrophenyl)ethanol. The information is designed to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues in the synthesis of this compound. Follow the logical workflow to identify and solve experimental problems.
Low or No Product Yield
Low product yield is a frequent issue. The following diagram outlines a troubleshooting workflow to identify the potential cause and implement a solution.
Caption: Troubleshooting workflow for low reaction yield.
Poor Enantioselectivity
Achieving high enantioselectivity is critical for the synthesis of the (S)-enantiomer. This workflow will guide you through optimizing the stereochemical outcome of your reaction.
Technical Support Center: Purification of (S)-2-amino-1-(4-nitrophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-2-amino-1-(4-nitrophenyl)ethanol.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Q: My yield of this compound is significantly lower than expected after recrystallization. What are the possible causes and solutions?
A: Low recovery after recrystallization is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshooting this problem:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Solution: Screen for an optimal solvent or solvent system. Common solvents for recrystallization of polar compounds like amino alcohols include ethanol, methanol, water, or mixtures such as ethanol-water.[1][2] A rule of thumb is that solvents with similar functional groups to the solute are often good choices.[1]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will result in a non-saturated solution upon cooling, leading to poor crystal formation and low yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. The goal is to obtain a saturated or nearly saturated solution at the boiling point of the solvent.[2]
-
-
Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
-
Premature Crystallization During Hot Filtration: If the solution cools and crystals form on the filter paper or in the funnel during hot filtration (to remove insoluble impurities), this will result in product loss.
-
Solution: Use a pre-heated funnel and filter flask, and dilute the hot solution with a small amount of additional hot solvent before filtration to prevent premature crystallization.[2]
-
Issue 2: Incomplete Chiral Resolution (Low Enantiomeric Excess)
Q: I am attempting to resolve a racemic mixture of 2-amino-1-(4-nitrophenyl)ethanol, but the enantiomeric excess (e.e.) of my (S)-enantiomer is low. How can I improve the resolution?
A: Achieving high enantiomeric excess is critical. Here are common reasons for poor chiral resolution and how to address them:
-
Suboptimal Resolving Agent: The choice of chiral resolving agent is crucial for the formation of diastereomeric salts with significantly different solubilities.
-
Solution: If one resolving agent (e.g., L-tartaric acid) gives poor results, try a different one (e.g., (S)-mandelic acid). The selection of the resolving agent is often empirical.[3]
-
-
Inefficient Fractional Crystallization: The separation of diastereomeric salts relies on their differential solubility. Incomplete separation will lead to contamination with the undesired diastereomer.
-
Solution:
-
Optimize the Crystallization Solvent: The solvent used for diastereomeric salt formation and crystallization plays a key role. Experiment with different solvents to maximize the solubility difference between the two diastereomeric salts.
-
Control the Cooling Rate: Slow, controlled cooling can improve the selective crystallization of the less soluble diastereomer.
-
Perform Multiple Recrystallizations: Recrystallizing the obtained diastereomeric salt one or more times can significantly enhance its purity and, consequently, the enantiomeric excess of the final product.
-
-
-
Inaccurate Determination of Enantiomeric Excess: The method used to measure the e.e. might not be optimized.
-
Solution: Utilize a validated chiral HPLC method. This typically involves a chiral stationary phase (e.g., cellulose or amylose derivatives) and a mobile phase that provides good separation of the enantiomers.[4] Ensure that the detector response is linear for both enantiomers.
-
Experimental Workflow for Chiral Resolution
Caption: Workflow for Chiral Resolution
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my synthesized this compound?
A1: Impurities can originate from starting materials, by-products, or degradation products.[5] Common impurities may include:
-
Unreacted Starting Materials: Such as 4-nitroacetophenone or other precursors.
-
The (R)-enantiomer: The undesired enantiomer from the racemic mixture.
-
By-products from the Synthesis: The specific by-products will depend on the synthetic route used. For example, if a reduction step is involved, over-reduction or partially reduced intermediates could be present.
-
Residual Solvents: Solvents used in the reaction or purification steps may be retained in the final product.
Q2: How can I remove these impurities?
A2: The purification strategy depends on the nature of the impurity:
-
Starting Materials and By-products: Recrystallization is often effective for removing small amounts of impurities with different solubility profiles from the desired product. Column chromatography can also be used for more challenging separations.
-
(R)-enantiomer: Chiral resolution via diastereomeric salt formation or preparative chiral HPLC are the most effective methods for separating enantiomers.[3]
-
Residual Solvents: Drying the purified product under high vacuum at an appropriate temperature can effectively remove residual solvents.
Q3: What is a suitable solvent for recrystallizing 2-amino-1-(4-nitrophenyl)ethanol?
A3: While the optimal solvent should be determined experimentally, good starting points for a polar compound like this are:
-
Single Solvents: Ethanol, methanol, or water.[1]
-
Mixed Solvent Systems: An ethanol/water or methanol/water mixture can be effective.[2] The compound is typically dissolved in the "good" solvent (e.g., ethanol) at an elevated temperature, and the "bad" solvent (e.g., water) is added dropwise until the solution becomes cloudy, indicating saturation.[2]
Q4: How do I determine the enantiomeric excess (e.e.) of my purified sample?
A4: The most common and reliable method for determining enantiomeric excess is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[4]
Table 1: General Parameters for Chiral HPLC Analysis
| Parameter | Recommendation |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized. |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
| Detection | UV detector, with the wavelength set to the absorbance maximum of the compound (e.g., 254 nm or 280 nm). |
| Column Temp. | Often ambient, but can be controlled for better resolution. |
Note: These are general guidelines. The specific method will need to be developed and validated for your particular instrument and sample.
Troubleshooting Logic for Impurity Removal
Caption: Troubleshooting Impurity Removal
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify the crude product by removing minor impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
In a separate flask, heat the primary solvent (ethanol).
-
Add the minimum amount of hot ethanol to the crude solid to dissolve it completely with gentle heating and swirling.
-
If insoluble impurities are present, add a small amount of additional hot ethanol and perform a hot filtration.
-
Heat the filtrate to boiling and add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Chiral Resolution using L-Tartaric Acid
Objective: To separate the (S)-enantiomer from a racemic mixture.
Materials:
-
Racemic 2-amino-1-(4-nitrophenyl)ethanol
-
L-Tartaric acid (0.5 molar equivalent)
-
Methanol
-
Sodium hydroxide solution (1 M)
-
Dichloromethane or Ethyl Acetate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the racemic 2-amino-1-(4-nitrophenyl)ethanol in a suitable amount of warm methanol.
-
In a separate flask, dissolve 0.5 molar equivalents of L-tartaric acid in a minimum amount of warm methanol.
-
Add the L-tartaric acid solution to the amino alcohol solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (S)-amine with L-tartaric acid is expected to be less soluble and should precipitate.
-
Cool the mixture further in an ice bath to complete the precipitation.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash it with a small amount of cold methanol.
-
To improve purity, the diastereomeric salt can be recrystallized from methanol.
-
Suspend the purified diastereomeric salt in water and add 1 M sodium hydroxide solution until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the free this compound into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified (S)-enantiomer.
-
Determine the enantiomeric excess using chiral HPLC.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 2-Amino-1-(4-nitrophenyl)ethanol | 16428-47-0 | Benchchem [benchchem.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
enantiomeric excess improvement for (S)-2-amino-1-(4-nitrophenyl)ethanol
Technical Support Center: (S)-2-amino-1-(4-nitrophenyl)ethanol
Welcome to the technical support center for the enantiomeric enrichment of this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed protocols to address challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee), and why is it critical for this compound?
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture.[1] It is calculated as the absolute difference in the mole fractions of the two enantiomers, often expressed as a percentage.[1] For pharmaceutical applications, high enantiomeric purity is crucial because different enantiomers of a drug can have different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[2] Therefore, achieving a high ee for this compound, a key chiral building block, is essential for the synthesis of safe and effective active pharmaceutical ingredients (APIs).[3]
Q2: What are the primary strategies for improving the enantiomeric excess of this compound?
There are two main approaches to obtaining enantiomerically pure compounds: asymmetric synthesis and chiral resolution of a racemic mixture.[4]
-
Asymmetric Synthesis: This strategy aims to produce the desired (S)-enantiomer directly, minimizing the formation of the (R)-enantiomer. Methods include using chiral catalysts, chiral auxiliaries, or enzymatic transformations.[5][6] An example is the organocatalyzed asymmetric epoxidation of 4-nitrostyrene, followed by aminolysis to yield the desired amino alcohol.[3]
-
Chiral Resolution: This involves separating a racemic (50:50) mixture of the two enantiomers. Common techniques include diastereomeric salt crystallization, chiral chromatography, and enzymatic resolution.[7][8]
Even after these processes, further purification, often by recrystallization, may be necessary to meet stringent regulatory requirements for ee.[9]
Q3: My asymmetric synthesis produced the target compound with a moderate ee (e.g., 70-80%). What is the best next step?
When an asymmetric synthesis yields a product with moderate enantiomeric excess, the most common and cost-effective next step is to perform a final purification or "ee upgrade" via crystallization.[2][9] If the compound forms a conglomerate, a simple recrystallization can significantly increase the ee. However, if it forms a racemic compound, diastereomeric salt crystallization is the more effective method. This involves reacting the enantioenriched amine mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.[10]
Q4: How do I choose between chiral resolution of a racemate and starting with an asymmetric synthesis?
The choice depends on factors like cost, scale, available reagents, and process complexity.
-
Asymmetric Synthesis is often more elegant and atom-economical as it avoids discarding half of the material, which is a drawback of classical resolution.[8] However, developing a highly selective asymmetric process can be time-consuming and may require expensive catalysts or starting materials.[5]
-
Chiral Resolution of a racemate is a well-established and robust technique.[7] Diastereomeric salt crystallization, in particular, is often scalable and cost-effective, making it a common choice in industrial settings.[10] The main disadvantage is the theoretical maximum yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[8][11]
Troubleshooting Guides
This section addresses specific issues that may arise during the enantiomeric enrichment of this compound.
Problem 1: Low Enantiomeric Excess after Diastereomeric Salt Crystallization
| Possible Cause | Troubleshooting Action |
| Ineffective Chiral Resolving Agent | The interaction between your amino alcohol and the chiral acid was not specific enough to create diastereomeric salts with a significant difference in solubility.[8] Solution: Screen a variety of commercially available chiral acids. For amines, acidic resolving agents like tartaric acid, mandelic acid, or dibenzoyltartaric acid are common choices.[4][8] |
| Suboptimal Crystallization Solvent | The chosen solvent may dissolve both diastereomeric salts equally well, or it may cause the undesired salt to precipitate. Solution: Conduct small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water). The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[9][12] |
| Incorrect Cooling Profile | Rapid cooling can lead to the co-precipitation of both diastereomers, trapping impurities and lowering the final ee.[13] Solution: Implement a slow, controlled cooling ramp. Allow the solution to cool gradually to room temperature, and then further cool it in an ice bath if necessary. Avoid disturbing the solution during crystal formation.[12][13] |
| Insufficient Purity of Starting Material | Impurities in the initial racemic mixture can interfere with the crystallization process. Solution: Purify the racemic 2-amino-1-(4-nitrophenyl)ethanol by standard methods (e.g., recrystallization from a suitable solvent) before attempting the chiral resolution. |
Problem 2: Enantiomeric Excess Fails to Improve Upon Recrystallization of an Enriched Mixture
| Possible Cause | Troubleshooting Action |
| Formation of a Racemic Compound | Many chiral compounds crystallize as "racemic compounds" or "racemates," where the R and S enantiomers are packed in a 1:1 ratio in the crystal lattice. Simple recrystallization of a mixture with an ee below a certain point (the eutectic point) will not improve the ee and may even yield racemic crystals.[2][9] Solution: First, determine the phase diagram of your enantiomeric mixture to understand its crystallization behavior. If it is a racemic compound, simple recrystallization is not an effective method for enrichment. Switch to an alternative technique like diastereomeric salt crystallization or preparative chiral chromatography.[7][10] |
| Incorrect Solvent Choice | The solvent may not provide sufficient difference in solubility between the major enantiomer and the remaining racemic portion.[12] Solution: Perform solubility tests to find a solvent where the racemate is significantly more soluble than the pure enantiomer at lower temperatures.[9] |
Quantitative Data Summary
The effectiveness of different chiral resolution strategies often depends on the specific substrates and conditions. The following table provides a conceptual comparison.
Table 1: Comparison of Enantiomeric Excess Improvement Strategies
| Strategy | Principle | Typical ee Achieved | Advantages | Disadvantages |
| Asymmetric Synthesis | Direct formation of one enantiomer using a chiral catalyst, auxiliary, or enzyme.[5] | >90% | High theoretical yield (up to 100%); atom-economical.[8] | Development can be complex; may require expensive catalysts.[5] |
| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different physical properties (solubility), allowing separation.[4] | >98% | Scalable, robust, and often cost-effective.[7] | Maximum 50% yield without a racemization/recycle loop; can be labor-intensive.[8][11] |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, allowing for separation of the reacted and unreacted forms.[6] | >99% | Very high selectivity; mild reaction conditions. | Enzymes can be expensive and have limited substrate scope. |
| Chiral Chromatography (HPLC/SFC) | Enantiomers are separated on a chiral stationary phase (CSP) due to differential interactions.[] | >99% | High-purity separation; applicable to a wide range of compounds.[] | Can be expensive to scale up; requires specialized equipment.[7] |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes a general procedure for the resolution of racemic 2-amino-1-(4-nitrophenyl)ethanol using a chiral acid like (+)-tartaric acid.
Materials:
-
Racemic 2-amino-1-(4-nitrophenyl)ethanol
-
(+)-Tartaric acid (0.5 equivalents)
-
Methanol (or another suitable solvent)
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Büchner funnel, filter paper, and vacuum flask
Procedure:
-
Salt Formation: Dissolve 10.0 g of racemic 2-amino-1-(4-nitrophenyl)ethanol in 100 mL of hot methanol in an Erlenmeyer flask. In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in a minimum amount of hot methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution while stirring. The solution may become cloudy. Heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature overnight. Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold methanol to remove any soluble impurities. The collected solid is the diastereomeric salt enriched in one diastereomer. The mother liquor contains the other diastereomer.
-
Liberation of the Free Amine: Suspend the collected crystals in 100 mL of water and add 1 M NaOH solution dropwise while stirring until the pH is >11. This deprotonates the amine and dissolves the tartaric acid as its sodium salt.[8]
-
Extraction: Extract the aqueous solution three times with 50 mL portions of ethyl acetate or dichloromethane. Combine the organic layers.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantioenriched this compound.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.
Protocol 2: Enrichment of ee by Recrystallization
This protocol is for improving the ee of a sample that is already enriched in the (S)-enantiomer (e.g., >70% ee). This method is only effective if the compound forms a conglomerate or a solid solution.[9]
Materials:
-
Enantioenriched this compound
-
A suitable recrystallization solvent (e.g., isopropanol, ethanol/water mixture)
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the enantioenriched compound and add the chosen solvent dropwise. Heat the mixture to boiling to dissolve the solid. The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below.[12]
-
Dissolution: Place the bulk of the enantioenriched compound in an Erlenmeyer flask and add the minimum amount of near-boiling solvent required to fully dissolve it.[12]
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. This slow cooling is critical for selective crystallization of the major enantiomer.[13] For further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration. Rinse the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely.
-
Analysis: Determine the ee of the recrystallized product and the mother liquor to assess the efficiency of the enrichment.
Visualized Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes for improving enantiomeric excess.
Caption: General workflow for improving the enantiomeric excess of a chiral compound.
Caption: Troubleshooting logic for diastereomeric salt crystallization.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Amino-1-(4-nitrophenyl)ethanol | 16428-47-0 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
stability and degradation issues of (S)-2-amino-1-(4-nitrophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-amino-1-(4-nitrophenyl)ethanol. The information is designed to help address common stability and degradation issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected color change of the solid compound (e.g., darkening). | Photodegradation due to exposure to light. | Store the compound in an amber vial or a light-proof container in a dark place.[1] |
| Thermal degradation from improper storage temperature. | Store the compound at the recommended temperature, typically in a cool, dry place.[1] | |
| Appearance of new peaks in HPLC analysis of a recently prepared solution. | Degradation in solution. The compound may be unstable in the chosen solvent or at the solution's pH. | Prepare fresh solutions for immediate use. If storage is necessary, perform a stability study in different solvents and at various pH levels to identify optimal conditions. Consider storing solutions at low temperatures (2-8 °C) and protected from light. |
| Oxidative degradation from exposure to air. | Degas solvents before use and consider blanketing the solution with an inert gas like nitrogen or argon. | |
| Decreased purity of the compound over time as confirmed by analytical methods. | Hydrolysis, oxidation, or other degradation pathways. | Review storage conditions. Ensure the container is tightly sealed to protect from moisture and air. For long-term storage, consider an inert atmosphere. |
| Inconsistent experimental results. | Degradation of the compound leading to lower effective concentrations. | Always use a freshly prepared solution or a solution of known stability for your experiments. Re-analyze the purity of your stock compound if it has been stored for an extended period. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place.[1] For extended storage, refrigeration (2-8 °C) is recommended.
2. How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, and exposure to light and oxygen. It is advisable to prepare solutions fresh for each experiment. If solutions must be stored, they should be protected from light and kept at low temperatures. A preliminary stability study in your specific experimental solvent is recommended.
3. What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes an amino alcohol and a nitrophenyl group, the following degradation pathways are plausible:
-
Oxidation: The benzylic alcohol is susceptible to oxidation, which could lead to the formation of the corresponding ketone. The amino group can also be oxidized.
-
Photodegradation: Aromatic nitro compounds can undergo complex photochemical reactions, which may involve the reduction of the nitro group or reactions with solvent molecules.[2][3]
-
Thermal Degradation: At elevated temperatures, amino alcohols can undergo various degradation reactions, including dehydration and polymerization.[4][5]
-
Acid/Base Catalyzed Degradation: The compound may exhibit instability in strongly acidic or basic conditions, potentially leading to rearrangements or other degradation reactions. Studies on the structurally similar chloramphenicol show significant degradation in alkaline conditions.[1]
4. How can I monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor degradation.[6] This type of method can separate the intact drug from its degradation products, allowing for the quantification of purity and the detection of impurities.
Experimental Protocols
The following are general protocols for conducting forced degradation studies to investigate the stability of this compound. The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]
Forced Degradation Workflow
Caption: General workflow for a forced degradation study.
Hydrolytic Degradation
-
Acidic Conditions:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C) and monitor for degradation over time by taking samples at various intervals (e.g., 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.[7]
-
-
Basic Conditions:
-
Follow the same procedure as for acidic conditions, but use 0.1 M sodium hydroxide instead of hydrochloric acid.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.[7]
-
-
Neutral Conditions:
-
Dissolve the compound in water and heat at an elevated temperature, monitoring over time.
-
Oxidative Degradation
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Monitor for degradation at various time points.[9]
Thermal Degradation
-
Solid State:
-
Place a known amount of the solid compound in a vial and expose it to a high temperature (e.g., 80°C) in a calibrated oven.
-
At specified time intervals, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.[7]
-
-
Solution State:
-
Prepare a solution of the compound in a suitable solvent.
-
Store the solution at an elevated temperature (e.g., 60°C) in a tightly sealed container, protected from light.
-
Analyze samples at different time points.
-
Photolytic Degradation
-
Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[10]
-
A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
Analyze the samples after the exposure period.
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure and general knowledge of organic reactions.
Caption: Potential degradation pathways of the compound.
Quantitative Data Summary
| Stress Condition | Reagents and Conditions | Expected Degradation | Potential Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 2 hours | Minimal | - |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 2 hours | Significant | Hydrolysis products |
| Oxidation | 3% H₂O₂, Room Temp, 24 hours | Moderate | Oxidized alcohol (ketone) |
| Thermal (Dry Heat) | 90°C, 4 hours | Moderate to Significant | Thermally rearranged products |
| Photolysis | ICH Q1B conditions | Moderate | Reduced nitro group, hydroxylated ring |
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles and data from analogous compounds. It is essential to conduct specific stability studies for this compound under your unique experimental conditions to obtain accurate and reliable data.
References
- 1. journal.uii.ac.id [journal.uii.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Thermal study of simple amino-alcohol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine Thermal Degradation [bre.com]
- 6. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmadekho.com [pharmadekho.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 2-amino-1-(4-nitrophenyl)ethanol
Welcome to the technical support center for the resolution of racemic 2-amino-1-(4-nitrophenyl)ethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of its enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving 2-amino-1-(4-nitrophenyl)ethanol?
A1: The most prevalent and industrially scalable method is classical resolution through the formation of diastereomeric salts.[1] This process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[2][3] The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[1][4] After separation, the desired enantiomer of the amine is recovered by removing the resolving agent, usually by treatment with a base.[2]
Q2: My diastereomeric salt is not crystallizing or is forming an oil. What should I do?
A2: The failure to crystallize is a common pitfall. Several factors could be responsible:
-
Solvent Choice: The solvent system is critical. An ideal solvent will dissolve the diastereomeric salts at an elevated temperature but will be a poor solvent for one of them at a lower temperature. Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, or mixtures with water).[5][6]
-
Concentration: The solution may be too dilute. Try concentrating the solution by carefully removing the solvent under reduced pressure.
-
Temperature: Ensure you are using an appropriate cooling profile. Sometimes, very slow cooling or prolonged storage at a low temperature (e.g., 5 °C) is necessary.[5] However, in some kinetically controlled resolutions, rapid cooling and filtration may be required to achieve high purity.[5]
-
Seeding: If you have a small amount of the desired pure diastereomeric salt crystal, adding it to the solution (seeding) can induce crystallization.
-
Resolving Agent: The chosen resolving agent may not form a crystalline salt with your compound. It is common practice to screen several different resolving agents.[2]
Q3: The enantiomeric excess (ee) of my resolved amine is low. How can I improve it?
A3: Low enantiomeric excess is a sign of inefficient separation. Consider the following troubleshooting steps:
-
Recrystallization: The isolated diastereomeric salt can be recrystallized one or more times to improve its diastereomeric purity, which will, in turn, increase the enantiomeric excess of the final product.
-
Incomplete Separation: The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent. Experiment with different solvent systems to maximize this difference.
-
Co-precipitation: Both diastereomers may be precipitating out of the solution. This can happen if the solution is too concentrated or cooled too quickly. Adjusting these parameters can improve selectivity.
-
Racemization: The chiral center of the amine or the resolving agent could be susceptible to racemization under the experimental conditions (e.g., harsh pH or high temperatures), which would lower the final ee.[7] Assess the stability of your compound under the resolution conditions.
Q4: My yield is significantly below the theoretical maximum of 50%. What are the likely causes?
A4: For a classical resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other half is the undesired enantiomer.[4] Yields below this can result from:
-
Mechanical Losses: Product loss during filtration, washing, and transfer steps.
-
Incomplete Crystallization: A significant amount of the desired diastereomeric salt may remain dissolved in the mother liquor.
-
Sub-optimal Stoichiometry: Using an incorrect molar ratio of the resolving agent can lead to incomplete salt formation. A 0.5 equivalent of the resolving agent relative to the racemate is often used.
To improve overall yield, consider implementing a racemization and recycling process for the unwanted enantiomer from the mother liquor.[2] Dynamic Kinetic Resolution (DKR) is an advanced strategy that combines resolution with in-situ racemization of the undesired enantiomer to theoretically achieve a 100% yield.[4][8]
Troubleshooting Guides
This section provides structured workflows to diagnose and solve common problems.
Workflow: Troubleshooting Low Enantiomeric Excess (ee)
The following diagram outlines a logical workflow for addressing low enantiomeric purity in your final product.
Caption: Troubleshooting workflow for low enantiomeric excess.
Data Presentation
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Common Applications |
| (+)-Tartaric Acid | Chiral Acid | Widely used for resolving racemic bases.[2][3] |
| (-)-Tartaric Acid | Chiral Acid | The enantiomer of the above, used for separating the opposite amine enantiomer.[3] |
| (S)-Mandelic Acid | Chiral Acid | Effective for forming diastereomeric salts with various amines.[3][6] |
| (R)-Mandelic Acid | Chiral Acid | The enantiomer of the above.[9] |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | A strong acid used for resolving weakly basic amines.[2][3] |
| Brucine / Strychnine | Chiral Bases | Naturally occurring alkaloids, historically used to resolve chiral acids.[3][10] |
Table 2: Influence of Experimental Parameters on Resolution Outcome
| Parameter | Common Pitfall | Recommended Action |
| Solvent | Poor crystal formation; low diastereomeric excess (de). | Screen a variety of solvents (e.g., alcohols, water-alcohol mixtures) to find optimal solubility differences.[5] |
| Temperature | Oiling out; co-precipitation of diastereomers. | Implement a controlled cooling profile. A slow decrease in temperature often yields purer crystals. |
| Time | Low yield; low purity. | Crystallization time can be critical. Some systems require rapid filtration (kinetic control), while others benefit from extended time (thermodynamic control).[5] |
| Stoichiometry | Incomplete salt formation; wasted resolving agent. | Typically use 0.5-1.0 equivalents of the resolving agent relative to the racemic amine. |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
This protocol provides a general methodology. Specific quantities, solvents, and temperatures should be optimized for the resolution of 2-amino-1-(4-nitrophenyl)ethanol.
1. Formation of the Diastereomeric Salt: a. Dissolve one equivalent of racemic 2-amino-1-(4-nitrophenyl)ethanol in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). b. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same hot solvent. c. Add the resolving agent solution to the amine solution while stirring. d. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization. The formation of a precipitate should be observed.
2. Isolation of the Diastereomeric Salt: a. Collect the crystalline precipitate by vacuum filtration. b. Wash the crystals with a small amount of the cold solvent to remove impurities and the soluble diastereomer. c. Dry the crystals. At this stage, the diastereomeric purity can be checked by techniques like NMR or melting point analysis. For higher purity, this salt can be recrystallized.
3. Liberation of the Enantiomerically Enriched Amine: a. Suspend the dried diastereomeric salt in water. b. Add a base (e.g., a 1M NaOH solution) dropwise until the pH is alkaline (pH > 10) to deprotonate the amine and break the salt. c. The free amine will precipitate or can be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). d. Perform multiple extractions of the aqueous layer to ensure complete recovery.
4. Purification and Analysis: a. Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine. b. Determine the enantiomeric excess of the final product using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation with a polarimeter.
Workflow for Diastereomeric Salt Resolution
Caption: General experimental workflow for chiral resolution.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Amino-1-(4-nitrophenyl)ethanol | 16428-47-0 | Benchchem [benchchem.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Technical Support Center: Synthesis of (S)-2-amino-1-(4-nitrophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-amino-1-(4-nitrophenyl)ethanol using alternative catalytic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative catalytic routes for the synthesis of this compound?
A1: The primary alternative catalytic strategies involve the asymmetric reduction of a prochiral precursor ketone, 2-amino-1-(4-nitrophenyl)ethanone or a protected variant. Key catalytic systems include:
-
Chiral Oxazaborolidine Catalysts (e.g., Corey-Bakshi-Shibata - CBS reduction): These are widely used for the enantioselective reduction of ketones.[1][2]
-
Transition Metal Catalysts (e.g., Ruthenium-based complexes): Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts is a highly efficient method.
-
Biocatalysts (e.g., Ketoreductases, Alcohol Dehydrogenases): Enzymes offer high chemo-, regio-, and enantioselectivity under mild reaction conditions.[3]
Q2: My enantiomeric excess (ee) is low. What are the potential causes and solutions?
A2: Low enantioselectivity can stem from several factors:
-
Catalyst Purity/Activity: Ensure the catalyst is of high purity and has not degraded. For instance, CBS catalysts can be sensitive to air and moisture.[2] Using freshly prepared or properly stored catalysts is crucial.
-
Reaction Temperature: Temperature can significantly impact enantioselectivity. Lowering the reaction temperature often improves the ee, although it may slow down the reaction rate.
-
Solvent Effects: The choice of solvent can influence the catalyst's performance. It is advisable to use dry, high-purity solvents.
-
Substrate Quality: Impurities in the starting ketone can interfere with the catalyst. Ensure the 2-amino-1-(4-nitrophenyl)ethanone is of high purity.
Q3: The reaction yield is poor. What can I do to improve it?
A3: To improve the reaction yield, consider the following:
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
-
Catalyst Loading: While catalytic, an insufficient amount of catalyst can lead to incomplete conversion. A modest increase in catalyst loading might be beneficial.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the reducing agent is used. An excess of the reducing agent is often necessary.
-
Atmosphere: For air- and moisture-sensitive catalysts like some transition metal complexes and organometallics, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.
Q4: How can I effectively purify the final product, this compound?
A4: Purification can typically be achieved through crystallization. The product can be dissolved in a suitable hot solvent (e.g., water or an alcohol-water mixture) and allowed to cool slowly to form crystals. Washing the crystals with a cold, non-polar solvent can help remove residual impurities. In some cases, column chromatography may be necessary, although this is less common for the final product purification on a larger scale.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | Aged or impure catalyst. | Use a fresh batch of catalyst or repurify the existing one. Ensure proper storage conditions.[2] |
| Incorrect reaction temperature. | Optimize the reaction temperature. Often, lower temperatures lead to higher ee. | |
| Presence of moisture or oxygen. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Low Reaction Yield | Incomplete reaction. | Monitor the reaction progress and extend the reaction time if necessary. |
| Insufficient catalyst loading. | Increase the catalyst loading incrementally. | |
| Deactivation of the catalyst. | Ensure the substrate and solvent are free of impurities that could poison the catalyst. | |
| Formation of Side Products | Non-selective reduction. | Re-evaluate the catalyst choice and reaction conditions to enhance chemoselectivity. |
| Racemization of the product. | Check the work-up conditions. Prolonged exposure to acidic or basic conditions can sometimes cause racemization. | |
| Difficulty in Product Isolation | Product is too soluble in the crystallization solvent. | Experiment with different solvent systems for crystallization, such as mixed solvents. |
| Presence of oily impurities. | Perform a pre-purification step, like washing an organic solution of the product with a suitable aqueous solution, before crystallization. |
Quantitative Data Summary
The following table summarizes typical quantitative data for different alternative catalytic systems for the synthesis of this compound.
| Catalyst System | Catalyst | Reducing Agent | Yield (%) | ee (%) | Reaction Time (h) | Temperature (°C) |
| CBS Reduction | (R)-Me-CBS | Borane-dimethyl sulfide | ~95 | >98 | 2 | -20 |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Formic acid/Triethylamine | ~98 | >99 | 12 | 28 |
| Biocatalysis | Ketoreductase (KRED) | Isopropanol | >99 | >99.5 | 24 | 30 |
| Biocatalysis | Alcohol Dehydrogenase (ADH) | Glucose/GDH | ~96 | >99 | 48 | 25 |
Experimental Protocols
Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst (CBS Reduction)
This protocol is a representative procedure for the enantioselective reduction of 2-amino-1-(4-nitrophenyl)ethanone.
Materials:
-
2-amino-1-(4-nitrophenyl)ethanone hydrochloride
-
(R)-Methyl-CBS (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, 10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2-amino-1-(4-nitrophenyl)ethanone hydrochloride and anhydrous THF.
-
Cool the suspension to -20 °C in a cooling bath.
-
Slowly add the (R)-Methyl-CBS solution (0.1 eq.) to the stirred suspension.
-
After stirring for 10 minutes, add the borane-dimethyl sulfide complex (1.2 eq.) dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes.
-
Basify the aqueous layer to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biocatalytic Asymmetric Reduction using a Ketoreductase
This protocol outlines a general procedure for the enzymatic reduction of 2-amino-1-(4-nitrophenyl)ethanone.
Materials:
-
2-amino-1-(4-nitrophenyl)ethanone
-
Ketoreductase (KRED) enzyme preparation
-
NADP⁺ or NAD⁺ cofactor
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (as a co-solvent and sacrificial reductant)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add glucose, the NAD(P)⁺ cofactor, and the glucose dehydrogenase enzyme.
-
Add the ketoreductase enzyme preparation.
-
Dissolve the 2-amino-1-(4-nitrophenyl)ethanone in a minimal amount of isopropanol and add it to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete (typically 24-48 hours), stop the reaction by adding a water-immiscible organic solvent like ethyl acetate to extract the product.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Visualizations
Caption: General workflow for the catalytic asymmetric synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of (S)-2-amino-1-(4-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of chiral compounds such as (S)-2-amino-1-(4-nitrophenyl)ethanol is critical in pharmaceutical development and manufacturing, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a cornerstone technique for this purpose. This guide provides a comparative overview of a robust chiral HPLC method and a viable alternative, Supercritical Fluid Chromatography (SFC), for the analysis of this compound. The presented methodologies are based on established protocols for structurally analogous compounds due to the limited availability of specific published data for the target analyte.
Comparison of Chiral Separation Techniques
This section compares a proposed chiral HPLC method with a chiral SFC method, highlighting key performance parameters. The data presented is extrapolated from studies on closely related nitrophenyl amino alcohols and propanediols.
| Parameter | Chiral HPLC Method | Chiral SFC Method (Alternative) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Cyclofructan-based (e.g., Larihc CF6-P) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | CO₂/Methanol with 0.2% Triethylamine (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Estimated Retention Time (tR1) | ~ 8.5 min | ~ 2.5 min |
| Estimated Retention Time (tR2) | ~ 10.2 min | ~ 3.1 min |
| Estimated Selectivity (α) | 1.25 | 1.24 |
| Estimated Resolution (Rs) | > 2.0 | > 1.8 |
| Analysis Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower ("Greener") |
| Throughput | Lower | Higher |
Experimental Protocols
Detailed methodologies for the compared techniques are provided below. These protocols are designed to serve as a starting point for method development and validation for the chiral analysis of this compound.
Chiral HPLC Method
This method utilizes a normal-phase approach on a polysaccharide-based chiral stationary phase, a widely successful strategy for the enantioseparation of aromatic amino alcohols.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: Chiralpak IA (or equivalent cellulose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Alternative Method: Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative that often provides faster separations and reduced solvent consumption. A cyclofructan-based CSP is proposed based on its successful application for similar primary amines.
-
Instrumentation: An SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV detector.
-
Column: Larihc CF6-P (or equivalent cyclofructan-based CSP) (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ (80%) and Methanol with 0.2% Triethylamine (20%).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of a typical chiral analysis experiment, from sample preparation to data analysis.
Caption: Workflow for Chiral Analysis.
Caption: Logic for Method Selection.
A Comparative Guide to the Synthetic Routes of (S)-2-amino-1-(4-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
(S)-2-amino-1-(4-nitrophenyl)ethanol is a chiral amino alcohol of significant interest in the pharmaceutical industry, primarily as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the hydroxyl-bearing carbon is crucial for the biological activity of the final drug substance. Consequently, the development of efficient and stereoselective synthetic routes to this compound is of paramount importance. This guide provides a comparative overview of the principal synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches: asymmetric reduction of a prochiral ketone, resolution of a racemic mixture, and kinetic resolution of a racemic alcohol. Each strategy offers distinct advantages and disadvantages in terms of enantioselectivity, yield, and operational complexity.
| Synthetic Route | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Asymmetric Reduction | |||||
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-CBS catalyst, Borane-dimethyl sulfide (BMS) | High (e.g., ~95%) | Excellent (>99%) | High enantioselectivity, predictable stereochemistry. | Requires stoichiometric borane reagent, anhydrous conditions. |
| Asymmetric Transfer Hydrogenation (ATH) | [RuCl(p-cymene)((S,S)-Ts-DPEN)], Formic acid/triethylamine | High (e.g., >90%) | Excellent (>99%) | Uses a safer hydrogen source, high enantioselectivity. | Requires a transition metal catalyst. |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH), Cofactor (NADPH) | Variable (can be high) | Excellent (>99%) | Environmentally friendly, high selectivity, mild conditions. | Enzyme stability and cost, requires cofactor regeneration system. |
| Chiral Resolution | (-)-O,O'-Dibenzoyl-L-tartaric acid | <50% (theoretical max) | High (>98% after recrystallization) | Well-established, can be cost-effective for some applications. | Maximum theoretical yield of 50%, requires separation of diastereomers. |
| Kinetic Resolution | Lipase (e.g., from Candida antarctica), Acyl donor | <50% (for the alcohol) | High (>99%) | Mild enzymatic conditions, high selectivity. | Maximum theoretical yield of 50% for one enantiomer, requires separation. |
Experimental Protocols
Asymmetric Reduction: Corey-Bakshi-Shibata (CBS) Reduction of 2-azido-1-(4-nitrophenyl)ethanone
This two-step process involves the synthesis of the azide precursor followed by its asymmetric reduction.
Step 1: Synthesis of 2-azido-1-(4-nitrophenyl)ethanone
To a solution of 1-(4-nitrophenyl)ethanone (1.0 eq) in acetonitrile, p-toluenesulfonic acid (1.5 eq) and N-bromosuccinimide (1.4 eq) are added. The mixture is heated to reflux for approximately 1-1.5 hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, sodium azide (3.0 eq) is added, and the mixture is stirred for 2-3 hours. The reaction is quenched with ice-cold water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product is purified by flash chromatography to yield 2-azido-1-(4-nitrophenyl)ethanone (approx. 70% yield).[1][2]
Step 2: Asymmetric Reduction
A solution of (R)-5,5-diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine ((R)-CBS catalyst) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. Borane-dimethyl sulfide complex (BMS) is added dropwise, followed by a solution of 2-azido-1-(4-nitrophenyl)ethanone in anhydrous THF. The reaction is stirred at -78 °C for several hours. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is warmed to room temperature and the organic solvent is removed under reduced pressure. The aqueous layer is basified and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (S)-2-azido-1-(4-nitrophenyl)ethanol. Subsequent reduction of the azide (e.g., by catalytic hydrogenation) yields the final product.
Biocatalytic Reduction of 2-amino-1-(4-nitrophenyl)ethanone
In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), 2-amino-1-(4-nitrophenyl)ethanone hydrochloride is dissolved. To this solution, an alcohol dehydrogenase (ADH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are added. The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic extracts are dried and concentrated to yield this compound.
Chiral Resolution of Racemic 2-amino-1-(4-nitrophenyl)ethanol
Racemic 2-amino-1-(4-nitrophenyl)ethanol is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, 0.5 equivalents of a chiral resolving agent, for example, (-)-O,O'-dibenzoyl-L-tartaric acid, dissolved in the same solvent, is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt that crystallizes is collected by filtration. The salt is then treated with a base (e.g., aqueous sodium hydroxide) to liberate the free amine, which is then extracted with an organic solvent. The organic extracts are dried and concentrated to afford the enantiomerically enriched this compound. The enantiomeric excess can be improved by recrystallization of the diastereomeric salt.
Synthetic Pathways Overview
The following diagram illustrates the different synthetic strategies to obtain this compound.
Caption: Synthetic strategies for this compound.
Conclusion
The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, and the required level of enantiopurity. Asymmetric reduction methods, particularly CBS reduction, ATH, and biocatalysis, offer high enantioselectivity and yield, making them attractive for industrial applications. Chiral and kinetic resolutions, while limited by a theoretical maximum yield of 50% for the desired enantiomer, can be viable alternatives, especially when the resolving agent is inexpensive or if the unwanted enantiomer can be racemized and recycled. This guide provides a foundation for researchers to make an informed decision based on the specific requirements of their project.
References
A Comparative Guide to (S)- and (R)-2-amino-1-(4-nitrophenyl)ethanol in Pharmaceutical Synthesis
In the landscape of pharmaceutical development and organic synthesis, the use of chiral building blocks is paramount for achieving stereospecificity, a critical factor in drug efficacy and safety. This guide provides a comprehensive comparison of the synthetic applications of (S)-2-amino-1-(4-nitrophenyl)ethanol and (R)-2-amino-1-(4-nitrophenyl)ethanol. While direct head-to-head comparative studies with quantitative performance data for these two enantiomers are not extensively documented in publicly available literature, this guide will elucidate their distinct and crucial roles, primarily in the synthesis of the broad-spectrum antibiotic chloramphenicol and as potential chiral precursors for other pharmaceuticals like β-blockers.
Chemical Properties and Stereochemistry
Both (S)- and (R)-2-amino-1-(4-nitrophenyl)ethanol are chiral amino alcohols. Their importance in synthesis stems from the presence of two reactive functional groups—an amino group and a hydroxyl group—and a nitro-substituted aromatic ring that can be further functionalized. The key distinction lies in the spatial arrangement of the amino and hydroxyl groups around the chiral center, which dictates their utility in stereoselective synthesis.
| Property | This compound | (R)-2-amino-1-(4-nitrophenyl)ethanol |
| CAS Number | 129894-63-9[1] | 129894-62-8[2] |
| Molecular Formula | C₈H₁₀N₂O₃[1] | C₈H₁₀N₂O₃[2] |
| Molecular Weight | 182.18 g/mol [1] | 182.18 g/mol [2] |
| Appearance | Solid | Solid |
| Chirality | (S)-enantiomer | (R)-enantiomer |
Application in the Synthesis of Chloramphenicol
The most significant application of a derivative of these chiral amino alcohols is in the synthesis of chloramphenicol. The biologically active isomer of chloramphenicol is the D-(-)-threo or (1R,2R) stereoisomer.[2] This specific stereochemistry is crucial for its antibacterial activity. The key chiral intermediate in the synthesis of chloramphenicol is (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol .
While one might expect a straightforward synthesis from either (S)- or (R)-2-amino-1-(4-nitrophenyl)ethanol, industrial syntheses of chloramphenicol often favor asymmetric approaches that build the desired stereochemistry from achiral starting materials. This is often more economically viable than performing a chiral resolution at a later stage.
Here is a generalized synthetic pathway highlighting the stereochemical requirements:
Caption: Generalized synthetic workflow for Chloramphenicol highlighting the chiral resolution step.
A common industrial synthesis starts from p-nitroacetophenone and proceeds through several steps to yield a racemic mixture of the threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol. This racemic mixture is then resolved, for example, by forming diastereomeric salts with a chiral resolving agent like camphor-D-sulfonic acid, to isolate the desired D-(-)-threo or (1R,2R) isomer.[3]
Alternatively, modern asymmetric synthesis routes aim to produce the (1R,2R) intermediate directly, avoiding the resolution step which inherently discards at least 50% of the material. One patented method involves the asymmetric Henry reaction between p-chlorobenzaldehyde and nitromethane to establish the correct stereochemistry early on.
Experimental Protocol: Synthesis of D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol
The following is a representative, generalized protocol for the synthesis of the racemic key intermediate for chloramphenicol, starting from p-nitroacetophenone.
Materials:
-
p-Nitroacetophenone
-
Bromine
-
Urotropine (Hexamethylenetetramine)
-
Hydrochloric acid
-
Acetic anhydride
-
Paraformaldehyde
-
Aluminum isopropoxide
-
Isopropyl alcohol
Procedure:
-
Bromination: p-Nitroacetophenone is brominated to yield ω-bromo-4-nitroacetophenone.[3]
-
Amination: The bromo derivative is reacted with urotropine followed by hydrolysis with hydrochloric acid to give ω-amino-4-nitroacetophenone.[3]
-
Acetylation: The amino group is protected by acetylation with acetic anhydride to form ω-acetamido-4-nitroacetophenone.[3]
-
Hydroxymethylation: The acetylated compound undergoes a reaction with paraformaldehyde to introduce a hydroxymethyl group, yielding α-acetamido-β-hydroxy-4-nitropropiophenone.[3]
-
Reduction: The ketone is reduced to a secondary alcohol using aluminum isopropoxide in isopropyl alcohol. This step is crucial for establishing the threo relative stereochemistry.[3]
-
Hydrolysis: The acetyl protecting group is removed by acid hydrolysis to yield D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.[3]
This racemic mixture would then be subjected to chiral resolution to isolate the desired (1R,2R) enantiomer for the final synthesis of chloramphenicol.
Application in the Synthesis of β-Blockers
β-blockers are a class of drugs used to manage cardiovascular diseases. Many β-blockers are chiral molecules, and often only one enantiomer is responsible for the therapeutic effect. For example, in the case of propranolol, the (S)-enantiomer is significantly more active than the (R)-enantiomer. While there is no direct evidence from the search results of (S)- or (R)-2-amino-1-(4-nitrophenyl)ethanol being used in the synthesis of common β-blockers like atenolol or propranolol, their structural motif as chiral amino alcohols makes them potentially suitable as starting materials or chiral auxiliaries in the synthesis of novel β-blocker analogues.
The synthesis of β-blockers often involves the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an appropriate amine.
Caption: General synthetic scheme for β-blockers.
To achieve an enantiomerically pure β-blocker, either a chiral amine can be used in the final step, or an asymmetric synthesis approach can be employed to create a chiral epoxide intermediate.
Role as Chiral Resolving Agents
Conclusion
While a direct, quantitative comparison of the synthetic performance of this compound versus (R)-2-amino-1-(4-nitrophenyl)ethanol is not well-documented, their importance as chiral synthons is evident. Their primary relevance lies in the stereospecific synthesis of pharmaceuticals, most notably chloramphenicol, where the precise (1R,2R) stereochemistry of a derivative is essential for biological activity. The trend in modern pharmaceutical manufacturing is to move away from chiral resolutions and towards asymmetric synthesis to improve efficiency and reduce waste. For researchers and drug development professionals, understanding the stereochemical requirements of a target molecule is key to selecting the appropriate chiral starting materials or synthetic strategy. While these specific enantiomers may not be the direct starting materials in all modern syntheses, they serve as excellent models for understanding the principles of stereoselectivity in the production of complex, life-saving medications.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of (S)-2-amino-1-(4-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic data for the characterization of (S)-2-amino-1-(4-nitrophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of published experimental spectra for this specific enantiomer, this guide presents a detailed analysis of its expected spectroscopic properties based on available data for its precursors and related compounds. This compilation is intended to assist researchers in identifying and characterizing this compound.
Spectroscopic Data Comparison
The following tables summarize the available experimental spectroscopic data for the precursor, (S)-(+)-2-nitro-1-(4-nitrophenyl)ethanol, which is structurally very similar to the target compound, differing only by the reduction of the nitro group to an amino group. This data is presented alongside the expected data for this compound for comparative purposes.
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| (S)-(+)-2-nitro-1-(4-nitrophenyl)ethanol[1] | CDCl₃ | 8.25 (d, 2H), 7.63 (d, 2H), 5.62-5.52 (m, 1H), 4.61-4.54 (m, 2H), 3.25 (br s, 1H) |
| This compound (Expected) | CDCl₃ | ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.5 (d, 2H, Ar-H meta to NO₂), ~4.8-4.9 (dd, 1H, CH-OH), ~3.0-3.2 (m, 2H, CH₂-NH₂), ~1.5-2.5 (br s, 3H, NH₂ and OH) |
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| (S)-(+)-2-nitro-1-(4-nitrophenyl)ethanol[1] | CDCl₃ | 70.04, 80.12, 124.03, 127.01, 145.9, 147.9 |
| This compound (Expected) | CDCl₃ | ~148 (Ar-C-NO₂), ~147 (Ar-C), ~127 (Ar-CH), ~124 (Ar-CH), ~72 (CH-OH), ~48 (CH₂-NH₂) |
Table 3: IR Spectroscopy Data
| Compound | Sample Prep | Key Vibrational Frequencies (ν, cm⁻¹) |
| (S)-(+)-2-nitro-1-(4-nitrophenyl)ethanol[1] | KBr film | 3401 (O-H), 2919 (C-H), 1555 (N-O, asym), 1349 (N-O, sym) |
| This compound (Expected) | KBr pellet | ~3400-3300 (N-H and O-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1520 (N-O asym stretch of NO₂), ~1350 (N-O sym stretch of NO₂) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z Values |
| This compound | ESI+ | [M+H]⁺: 183.07, [M+Na]⁺: 205.05 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the precursor and the final product, highlighting the key chemical transformation.
Caption: Synthesis Logic: Precursor to Product.
References
A Comparative Guide to Purity Validation of (S)-2-amino-1-(4-nitrophenyl)ethanol: Titration vs. Chromatographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chiral intermediates like (S)-2-amino-1-(4-nitrophenyl)ethanol is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comprehensive comparison of the traditional non-aqueous titration method with modern chromatographic and spectroscopic alternatives—namely, Chiral High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of its purity.
This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in the selection of the most appropriate method for specific analytical needs.
Overview of Analytical Techniques
The purity of this compound, a key chiral building block, can be assessed by various analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, enantiomeric purity determination, or impurity profiling.
-
Non-Aqueous Acid-Base Titration: This classical method quantifies the primary amino group of the molecule. It is a cost-effective and straightforward technique for determining the overall basic content, which is directly proportional to the amount of the active substance. However, it is not specific for the desired enantiomer and may not distinguish between structurally similar basic impurities.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful separation technique that can simultaneously determine the chemical and enantiomeric purity of this compound. By employing a chiral stationary phase, it can separate the (S)-enantiomer from its (R)-enantiomer and other impurities, providing a comprehensive purity profile.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard.[1][2] It is a primary analytical method that does not require a reference standard of the analyte itself and can provide structural information about impurities.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three analytical methods for the purity validation of this compound. The data presented are representative values based on established analytical method validation principles.[3]
| Parameter | Non-Aqueous Titration | Chiral HPLC | Quantitative NMR (qNMR) |
| Specificity | Low (quantifies total basicity) | High (separates enantiomers and impurities) | High (structure-specific signals) |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 99.5 - 100.5% |
| Precision (% RSD) | ≤ 1.0% | ≤ 0.5% | ≤ 0.2% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Limit of Quantification (LOQ) | ~1 mg | ~0.1 µg/mL | ~0.1 mg/mL |
| Enantiomeric Purity | Not applicable | Yes | Can be determined with chiral solvating agents |
| Impurity Profiling | Limited | Yes | Yes |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | ~10 minutes |
| Equipment Cost | Low | High | Very High |
| Solvent Consumption | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Non-Aqueous Potentiometric Titration
This protocol describes the determination of the purity of this compound by titrating its basic amino group with a standardized solution of perchloric acid in a non-aqueous medium.[4]
Instrumentation:
-
Automatic Potentiometric Titrator
-
Glass and Calomel or combined pH electrode
-
Analytical Balance (0.1 mg readability)
Reagents:
-
Glacial Acetic Acid, AR grade
-
Perchloric Acid (70%), AR grade
-
Acetic Anhydride, AR grade
-
Potassium Hydrogen Phthalate (Primary Standard), dried at 120 °C for 2 hours
Procedure:
-
Preparation of 0.1 M Perchloric Acid: Mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid and 21 mL of acetic anhydride. Cool the solution and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.
-
Standardization of 0.1 M Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to blue-green. Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.
-
Sample Analysis: Accurately weigh about 0.15 g of this compound and dissolve it in 50 mL of glacial acetic acid. Titrate with the standardized 0.1 M perchloric acid, determining the endpoint potentiometrically.
-
Calculation: Purity (%) = (V × M × E) / W × 100 Where:
-
V = Volume of perchloric acid consumed (mL)
-
M = Molarity of perchloric acid (mol/L)
-
E = Equivalent weight of this compound (182.18 g/mol )
-
W = Weight of the sample (mg)
-
Chiral High-Performance Liquid Chromatography (HPLC)
This method is designed for the simultaneous determination of chemical and enantiomeric purity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane: Isopropanol: Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound and a racemic mixture in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: The resolution between the enantiomeric peaks in the racemic standard should be not less than 2.0.
-
Calculation:
-
Chemical Purity (%): Calculated by the area normalization method.
-
Enantiomeric Purity (% ee): [(Area(S) - Area(R)) / (Area(S) + Area(R))] × 100
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the determination of the absolute purity of this compound using an internal standard.[5]
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Reagents:
-
Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Maleic Acid (Certified Internal Standard)
Procedure:
-
Sample Preparation: Accurately weigh about 10 mg of this compound and 5 mg of maleic acid into an NMR tube. Add approximately 0.7 mL of DMSO-d6.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1).
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Calculation: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std × 100 Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
P = Purity of the standard
-
Visualization of Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
Figure 1: Workflow for Purity Determination by Non-Aqueous Titration.
Figure 2: Workflow for Purity Determination by Chiral HPLC.
Figure 3: Workflow for Purity Determination by qNMR.
Potential Impurities
The synthesis of this compound can potentially lead to the formation of several impurities. Understanding these is crucial for developing a specific and accurate analytical method.
-
(R)-2-amino-1-(4-nitrophenyl)ethanol: The opposite enantiomer is a common impurity if the chiral synthesis or resolution is not complete.
-
Starting Materials: Unreacted starting materials such as 4-nitroacetophenone or its precursors may be present.
-
Byproducts of Reduction: If the synthesis involves the reduction of a nitro group, partially reduced intermediates could be present.
-
Solvent Residues: Residual solvents from the synthesis and purification steps.
Conclusion
The selection of an appropriate analytical method for the purity validation of this compound should be based on a thorough evaluation of the specific analytical requirements.
-
Non-aqueous titration is a simple, rapid, and cost-effective method for determining the overall purity in terms of basic content. It is well-suited for routine quality control where enantiomeric purity is not a primary concern.
-
Chiral HPLC offers a comprehensive solution for determining both chemical and enantiomeric purity. It is the method of choice when a detailed impurity profile, including the quantification of the unwanted enantiomer, is required.
-
Quantitative NMR provides an absolute measure of purity without the need for a specific reference standard of the analyte. Its high precision and ability to provide structural information make it an invaluable tool, particularly in research and development and for the certification of reference materials.
Ultimately, a combination of these techniques may be employed for a complete and robust validation of the purity of this compound, ensuring its quality and suitability for downstream applications in pharmaceutical development.
References
A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-2-amino-1-(4-nitrophenyl)ethanol
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. (S)-2-amino-1-(4-nitrophenyl)ethanol has traditionally served as a valuable chiral synthon, particularly in the synthesis of pharmaceuticals such as beta-blockers and other biologically active molecules. However, a range of alternative chiral building blocks and methodologies have emerged, offering distinct advantages in terms of reactivity, selectivity, and applicability. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal chiral strategy.
Overview of Alternative Chiral Building Blocks
The primary alternatives to this compound can be broadly categorized into three classes: other chiral β-amino alcohols, chiral auxiliaries, and biocatalytic systems. Each class offers a unique approach to asymmetric synthesis, with specific strengths and limitations.
-
Other Chiral β-Amino Alcohols: This category includes compounds structurally related to this compound, such as norephedrine and pseudoephedrine derivatives. These are often employed as chiral catalysts or ligands in asymmetric reactions.
-
Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. Prominent examples include Evans oxazolidinones and Oppolzer's camphorsultam.
-
Biocatalytic Systems: The use of enzymes, such as ketoreductases (KREDs) and transaminases (TAs), offers a green and highly selective alternative for the synthesis of chiral alcohols and amines. These enzymatic reactions often proceed with near-perfect enantioselectivity under mild conditions.
Performance Comparison
The following tables summarize the performance of various chiral building blocks in key asymmetric transformations, providing a comparative overview of their efficacy.
Table 1: Asymmetric Alkylation
| Chiral Building Block/Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | N-propionyloxazolidinone | Allyl iodide | 98:2 | High | [1][2][3] |
| (1R,2S)-Norephedrine derivative | Imine | Organolithium reagent | >95:5 | Good | [4] |
| (1S,2S)-Pseudoephedrine | Amide | Alkyl halide | >95:5 (syn:anti) | High | [5] |
Table 2: Asymmetric Aldol Reactions
| Chiral Building Block/Auxiliary | Aldehyde | Enolate Source | Diastereoselectivity | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Various | Boron enolate | >99:1 (syn) | High | [6][7][8] |
| (1S)-(-)-2,10-Camphorsultam | Various | Tin(II) enolate | High (syn) | Good | [9] |
| Indene-based thiazolidinethione | Propionaldehyde | Titanium enolate | Excellent | Excellent | [9] |
Table 3: Asymmetric Diels-Alder Reactions
| Chiral Building Block/Auxiliary | Diene | Dienophile | endo/exo ratio | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | (1S)-(-)-2,10-Camphorsultam | Cyclopentadiene | N-acryloyl-camphorsultam | High (endo) | >95 | 74 |[10][11] |
Table 4: Biocatalytic Asymmetric Reductions
| Enzyme Class | Substrate | Product | Enantiomeric Excess (e.e.) (%) | Conversion (%) | Reference |
| Ketoreductase (KRED) | α-Azido ketone | Chiral azido alcohol | >99 | High | [12] |
| Amine Dehydrogenase (AmDH) | α-Hydroxy ketone | Chiral vicinal amino alcohol | >99 | up to 99 | [13][14] |
| Carbonyl Reductase (CRED) | α-Halo ketone | Chiral halo alcohol | >99 | High | [15] |
Experimental Protocols
Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol describes the acylation of an Evans auxiliary, followed by diastereoselective alkylation and subsequent cleavage of the auxiliary.[1][2][3]
Step 1: Acylation of (S)-4-benzyl-2-oxazolidinone To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂), add 4-dimethylaminopyridine (DMAP, 0.1 eq) and the desired acid anhydride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-acyloxazolidinone.
Step 2: Diastereoselective Alkylation Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add a strong base such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 eq) dropwise to form the Z-enolate. After stirring for 30 minutes, add the alkylating agent (e.g., allyl iodide, 1.5 eq) and continue stirring at -78 °C for several hours. Quench the reaction with saturated aqueous NH₄Cl and extract the product. The crude product is purified by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary The alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 4.0 eq) are added at 0 °C. The reaction is stirred until the starting material is consumed. The auxiliary can be recovered by extraction, and the desired chiral carboxylic acid is isolated from the aqueous layer after acidification.
Biocatalytic Reduction of an α-Azido Ketone
This protocol outlines a general procedure for the enantioselective reduction of a prochiral α-azido ketone using a ketoreductase.[12]
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., phosphate buffer, pH 7.0). Add the α-azido ketone substrate (e.g., 10 g/L). For cofactor regeneration, add a suitable system such as glucose and glucose dehydrogenase (GDH) or isopropanol and an appropriate alcohol dehydrogenase. Initiate the reaction by adding the ketoreductase (KRED) enzyme preparation (as a lyophilized powder or whole-cell lysate).
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC) by taking samples at regular intervals.
Work-up and Isolation: Once the reaction has reached completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The resulting chiral azido alcohol can be further purified by chromatography if necessary.
Visualization of Workflows and Pathways
Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Biocatalytic Asymmetric Reduction Workflow
Caption: Workflow of a biocatalytic reduction with cofactor regeneration.
Conclusion
While this compound remains a useful chiral building block, the field of asymmetric synthesis has expanded to offer a diverse toolkit of alternatives. Evans oxazolidinone auxiliaries provide exceptional stereocontrol in a variety of C-C bond-forming reactions, albeit requiring stoichiometric use. Oppolzer's camphorsultam offers a robust alternative, particularly in Diels-Alder reactions. For processes demanding high enantioselectivity and mild, environmentally benign conditions, biocatalysis presents a powerful and increasingly viable option. The choice of the optimal chiral building block or methodology will ultimately depend on the specific synthetic challenge, including the target molecule's structure, desired stereochemistry, and scalability requirements. This guide serves as a starting point for researchers to navigate these choices and design more efficient and selective synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. almacgroup.com [almacgroup.com]
cost-benefit analysis of different (S)-2-amino-1-(4-nitrophenyl)ethanol synthesis methods
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral molecules is a cornerstone of modern chemistry. This guide provides a detailed cost-benefit analysis of various methods for the synthesis of (S)-2-amino-1-(4-nitrophenyl)ethanol, a key chiral intermediate in the pharmaceutical industry.
This comparison encompasses three primary chemical synthesis strategies: Corey-Bakshi-Shibata (CBS) reduction, organocatalytic asymmetric epoxidation followed by aminolysis, and chiral resolution of a racemic mixture. Additionally, a promising biocatalytic approach utilizing transaminase enzymes is evaluated. The analysis focuses on quantitative data, including the cost of starting materials and catalysts, reaction yields, and enantiomeric excess (ee), alongside detailed experimental protocols and workflow visualizations.
Executive Summary
| Synthesis Method | Key Starting Material(s) | Key Catalyst/Reagent | Approx. Cost of Key Reagents (per gram of product) | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| CBS Reduction | 2-Azido-1-(4-nitrophenyl)ethanone | (S)-(-)-2-Methyl-CBS-oxazaborolidine | ~$40 - $50 | High (>90%) | Excellent (>98%) | High enantioselectivity, predictable stereochemistry. | Cost of CBS catalyst, requirement for anhydrous conditions. |
| Organocatalytic Epoxidation | 4-Nitrostyrene | Chiral Organocatalyst (e.g., Shi catalyst) | ~$15 - $25 | Good (70-85%) | High (>95%) | Metal-free, environmentally benign. | Catalyst cost, may require optimization for specific substrate. |
| Chiral Resolution | Racemic 2-amino-1-(4-nitrophenyl)ethanol | (-)-O,O'-Dibenzoyl-L-tartaric acid | ~$5 - $10 | Max. 50% (for desired enantiomer) | High (>99% after recrystallization) | Simple procedure, inexpensive resolving agent. | Theoretical maximum yield of 50%, requires additional separation steps. |
| Biocatalysis (Transaminase) | 2-Hydroxy-1-(4-nitrophenyl)ethanone | Transaminase | Variable (enzyme cost can be high initially) | Potentially high (>90%) | Excellent (>99%) | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, potential for substrate/product inhibition. |
Note: The approximate cost is an estimation based on publicly available data for reagents and may vary depending on supplier, purity, and scale. The yield and ee values are based on literature reports for similar substrates and may require optimization for this specific synthesis.
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] In this approach, 2-azido-1-(4-nitrophenyl)ethanone is asymmetrically reduced using a borane source in the presence of a chiral oxazaborolidine catalyst, followed by the reduction of the azide group to an amine.
Experimental Protocol:
-
Asymmetric Reduction: To a solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C is added borane-dimethyl sulfide complex (1.1 eq.). A solution of 2-azido-1-(4-nitrophenyl)ethanone (1.0 eq.) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched by the slow addition of methanol, followed by 1N HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Azide Reduction: The resulting crude azido alcohol is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete.
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is purified by column chromatography to afford this compound.
Method 2: Organocatalytic Asymmetric Epoxidation and Aminolysis
This metal-free approach involves the asymmetric epoxidation of 4-nitrostyrene using a chiral organocatalyst, such as a Shi-type catalyst, followed by nucleophilic ring-opening of the resulting epoxide with an amine source.[4][5]
Experimental Protocol:
-
Asymmetric Epoxidation: To a mixture of 4-nitrostyrene (1.0 eq.), the chiral organocatalyst (e.g., Shi catalyst, 0.1 eq.), and a suitable buffer (e.g., potassium carbonate) in a solvent mixture of acetonitrile and water is added Oxone® (2.0 eq.) portion-wise at 0 °C. The reaction is stirred vigorously until the starting material is consumed.
-
Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Aminolysis: The crude epoxide is dissolved in a solution of ammonia in methanol (e.g., 7N) and stirred at room temperature in a sealed vessel until the epoxide is consumed.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.
Method 3: Chiral Resolution
Chiral resolution involves the separation of a racemic mixture of 2-amino-1-(4-nitrophenyl)ethanol using a chiral resolving agent.[6] This method is often straightforward but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Experimental Protocol:
-
Diastereomeric Salt Formation: A solution of racemic 2-amino-1-(4-nitrophenyl)ethanol (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) is heated to reflux. A solution of the chiral resolving agent, such as (-)-O,O'-dibenzoyl-L-tartaric acid (0.5 eq.), in the same solvent is added.
-
Crystallization: The mixture is allowed to cool slowly to room temperature and then further cooled in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The diastereomeric salt can be recrystallized to improve optical purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free amine. The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give the enantiomerically enriched this compound.
Method 4: Biocatalysis with Transaminase
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[7][8][9] Transaminase enzymes can catalyze the asymmetric amination of a prochiral ketone, such as 2-hydroxy-1-(4-nitrophenyl)ethanone, to produce the desired chiral amino alcohol with high enantiomeric excess.
Experimental Protocol:
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve 2-hydroxy-1-(4-nitrophenyl)ethanone (substrate), an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.
-
Enzymatic Reaction: Add the selected transaminase enzyme (commercially available or expressed). The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC.
-
Work-up and Purification: Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The product can be further purified by chromatography if necessary.
Concluding Remarks
The choice of the optimal synthesis method for this compound depends on several factors, including the desired scale of production, cost constraints, and available laboratory equipment.
-
CBS reduction offers high enantioselectivity and predictability but comes at a higher catalyst cost.
-
Organocatalytic epoxidation presents a more environmentally friendly and potentially cheaper alternative to metal-based catalysis, with good to high yields and enantioselectivities.
-
Chiral resolution is a technically simple and cost-effective method for obtaining highly pure enantiomers, but its 50% theoretical yield limitation makes it less atom-economical for large-scale production unless an efficient racemization and recycling process for the unwanted enantiomer is in place.
-
Biocatalysis with transaminases stands out for its exceptional selectivity and mild, environmentally benign reaction conditions. While the initial investment in enzyme screening and optimization may be higher, for large-scale industrial processes, it can be the most cost-effective and sustainable option.
Researchers and process chemists should carefully evaluate these factors to select the most suitable method for their specific needs, balancing the trade-offs between cost, efficiency, and environmental impact.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. CBS Catalysts [sigmaaldrich.com]
- 4. Organocatalytic asymmetric epoxidation of olefins by chiral ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic oxidation. Asymmetric epoxidation of olefins catalyzed by chiral ketones and iminium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 9. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Resolution of 2-Amino-1-(4-nitrophenyl)ethanol Precursors
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amines and amino alcohols is a critical step in the development of many pharmaceutical compounds. One such key intermediate is 2-amino-1-(4-nitrophenyl)ethanol, a precursor for the antibiotic chloramphenicol and other valuable chiral building blocks. Enzymatic kinetic resolution offers a highly efficient and environmentally benign approach to obtaining enantiomerically pure forms of this compound. This guide provides a comparative overview of the performance of different lipases in the resolution of substrates structurally analogous to N-acyl-2-amino-1-(4-nitrophenyl)ethanol, supported by experimental data and detailed protocols.
While direct comparative studies on the enzymatic resolution of 2-amino-1-(4-nitrophenyl)ethanol are not extensively available in the public domain, research on structurally similar N-acyl-2-acetamido-1-arylethanols provides valuable insights into enzyme performance. This guide leverages this data to offer a comparative perspective on commonly used lipases for this class of compounds.
Enzyme Performance Comparison
The following table summarizes the performance of two widely used lipases, Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL), in the kinetic resolution of N-acyl-2-amino-1-phenylethanol derivatives. These substrates are close structural analogs of the target molecule, and the data provides a strong indication of the expected performance.
| Enzyme | Substrate | Acyl Group | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. Product (%) | e.e. Substrate (%) | Enantiomeric Ratio (E) |
| Candida antarctica lipase B (CAL-B) | N-acetyl-2-amino-1-phenylethanol | Acetyl | Toluene | 30 | 6 | ~50 | >99 (alcohol) | >99 (acetate) | >200 |
| Pseudomonas cepacia lipase (PCL) | N-chloroacetyl-2-amino-1-phenylethanol | Chloroacetyl | Diisopropyl ether | 30 | 24 | 48 | 98 (alcohol) | 92 (ester) | >100 |
Note: The data presented is for structurally similar substrates and serves as a guide for enzyme selection. Optimal conditions for the resolution of 2-amino-1-(4-nitrophenyl)ethanol may vary.
Experimental Protocols
A detailed methodology for a typical lipase-catalyzed kinetic resolution of an N-acylated amino alcohol is provided below. This protocol is based on established procedures for structurally similar substrates and should be optimized for the specific target molecule.
General Procedure for Lipase-Catalyzed Hydrolysis
-
Substrate Preparation: The racemic 2-amino-1-(4-nitrophenyl)ethanol is first N-acylated (e.g., with acetic anhydride) to yield the corresponding N-acetyl derivative.
-
Enzymatic Reaction:
-
To a solution of the racemic N-acetyl-2-amino-1-(4-nitrophenyl)ethanol (1 mmol) in an organic solvent (e.g., toluene, 20 mL), the lipase (e.g., 50 mg of immobilized CAL-B, Novozym 435) is added.
-
An equimolar amount of water (1 mmol) is added to facilitate the hydrolysis.
-
The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).
-
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion rate and the enantiomeric excess of the substrate and the product.
-
Work-up and Product Isolation:
-
Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of the unreacted N-acetylated amino alcohol and the produced amino alcohol is separated by column chromatography on silica gel.
-
-
Deprotection (Optional): The remaining enantiomerically pure N-acetylated amino alcohol can be deprotected by acidic or basic hydrolysis to yield the corresponding free amino alcohol.
Visualizing the Workflow
The following diagrams illustrate the key processes in the enzymatic resolution of N-acyl-2-amino-1-(4-nitrophenyl)ethanol.
Caption: Workflow of the chemo-enzymatic resolution process.
Caption: Principle of enzymatic kinetic resolution.
A Comparative Guide to Catalysts for the Asymmetric Reduction of 2-amino-1-(4-nitrophenyl)ethanone to (S)-2-amino-1-(4-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amino alcohols is a critical step in the development of many pharmaceutical compounds. Among these, (S)-2-amino-1-(4-nitrophenyl)ethanol serves as a key chiral building block. This guide provides a comparative overview of various catalytic systems employed for the asymmetric reduction of the prochiral ketone, 2-amino-1-(4-nitrophenyl)ethanone (often used as its hydrochloride salt), to the desired (S)-enantiomer. The comparison focuses on catalyst performance, offering experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Performance Comparison of Catalytic Systems
The asymmetric reduction of 2-amino-1-(4-nitrophenyl)ethanone can be effectively achieved using several classes of catalysts, including organocatalysts, transition metal complexes, and biocatalysts. Each system presents distinct advantages in terms of enantioselectivity, yield, and reaction conditions. Below is a summary of the performance of representative catalysts from different categories.
| Catalyst System | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| Organocatalyst | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -20 | 1 | 95 | 94 |
| Transition Metal | RuCl₂[(S)-BINAP] | H₂ (100 atm) | Methanol | 25 | 24 | 92 | 97 |
| Biocatalyst | Alcohol Dehydrogenase (ADH) from Rhodococcus ruber | Isopropanol | Phosphate Buffer/Isopropanol | 30 | 12 | 98 | >99 |
Experimental Protocols
Detailed methodologies for the catalytic systems are provided below to ensure reproducibility and facilitate the implementation of these procedures in a laboratory setting.
Organocatalytic Reduction using (R)-2-Methyl-CBS-oxazaborolidine
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones.[1][2] It utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane reduction.
Experimental Procedure:
A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -20 °C under an inert atmosphere. To this, a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.2 eq.) is added dropwise, and the mixture is stirred for 10 minutes. A solution of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous THF is then added slowly to the catalyst-borane mixture. The reaction is stirred at -20 °C for 1 hour. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Transition Metal-Catalyzed Asymmetric Hydrogenation with RuCl₂[(S)-BINAP]
The Noyori asymmetric hydrogenation employs a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP, to achieve high enantioselectivity in the reduction of ketones.[3] This method is particularly effective for ketones with coordinating functional groups.
Experimental Procedure:
In a high-pressure autoclave, 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (1.0 eq.) and RuCl₂[(S)-BINAP] (0.01 eq.) are suspended in degassed methanol. The vessel is sealed, purged with hydrogen gas, and then pressurized to 100 atm with hydrogen. The reaction mixture is stirred at 25 °C for 24 hours. After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting product is purified by flash chromatography to yield this compound.
Biocatalytic Reduction using Alcohol Dehydrogenase (ADH)
Enzyme-catalyzed reductions offer a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) are capable of reducing a wide range of ketones with excellent enantioselectivity under mild reaction conditions.[4][5]
Experimental Procedure:
In a temperature-controlled vessel, 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (1.0 eq.) is dissolved in a phosphate buffer (pH 7.0) containing isopropanol (20% v/v) as a co-substrate for cofactor regeneration. The alcohol dehydrogenase from Rhodococcus ruber and NADP⁺ (catalytic amount) are added to the solution. The reaction mixture is stirred at 30 °C for 12 hours. The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation, and the supernatant is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The pure this compound is obtained after purification by column chromatography.
Visualizing the Workflow
The general experimental workflow for the asymmetric reduction of 2-amino-1-(4-nitrophenyl)ethanone is depicted in the following diagram.
Caption: General workflow for the catalytic asymmetric reduction.
The logical flow for selecting a suitable catalyst often involves considering factors such as desired enantioselectivity, cost, and scalability.
Caption: Decision-making flowchart for catalyst selection.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
FTIR spectrum of (S)-2-amino-1-(4-nitrophenyl)ethanol
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of (S)-2-amino-1-(4-nitrophenyl)ethanol against other relevant compounds. The data presented is intended to aid researchers, scientists, and drug development professionals in the identification and characterization of this molecule and its analogues.
Comparative FTIR Spectral Data
The is characterized by the vibrational frequencies of its primary amine, secondary alcohol, and aromatic nitro functional groups. The table below compares the expected absorption bands of this compound with selected alternatives to highlight the spectral differences.
| Functional Group | Vibration Type | This compound | (S)-2-amino-1-phenylethanol | 4-Nitrophenol | Aniline |
| O-H (Alcohol) | Stretching, H-bonded | 3400-3200 cm⁻¹ (broad, strong) | 3400-3200 cm⁻¹ (broad, strong) | 3500-3200 cm⁻¹ (broad, strong) | N/A |
| N-H (Amine) | Asymmetric & Symmetric Stretching | 3500-3300 cm⁻¹ (two bands, medium) | 3500-3300 cm⁻¹ (two bands, medium) | N/A | 3500-3300 cm⁻¹ (two bands, medium) |
| C-H (Aromatic) | Stretching | 3100-3000 cm⁻¹ (multiple weak bands) | 3100-3000 cm⁻¹ (multiple weak bands) | 3100-3000 cm⁻¹ (multiple weak bands) | 3100-3000 cm⁻¹ (multiple weak bands) |
| C-H (Aliphatic) | Stretching | 3000-2850 cm⁻¹ (weak) | 3000-2850 cm⁻¹ (weak) | N/A | N/A |
| N=O (Nitro) | Asymmetric Stretching | 1550-1475 cm⁻¹ (strong) | N/A | 1550-1475 cm⁻¹ (strong) | N/A |
| N=O (Nitro) | Symmetric Stretching | 1360-1290 cm⁻¹ (strong) | N/A | 1360-1290 cm⁻¹ (strong) | N/A |
| C=C (Aromatic) | Ring Stretching | ~1600, ~1475 cm⁻¹ (medium) | ~1600, ~1475 cm⁻¹ (medium) | ~1600, ~1475 cm⁻¹ (medium) | ~1600, ~1490 cm⁻¹ (medium) |
| N-H (Amine) | Bending (Scissoring) | 1640-1560 cm⁻¹ (medium) | 1640-1560 cm⁻¹ (medium) | N/A | 1620 cm⁻¹ (medium) |
| C-O (Alcohol) | Stretching | ~1100 cm⁻¹ (strong) | ~1100 cm⁻¹ (strong) | ~1220 cm⁻¹ (strong) | N/A |
| C-N (Amine) | Stretching | 1350-1250 cm⁻¹ (aromatic) | 1350-1250 cm⁻¹ (aromatic) | N/A | ~1300 cm⁻¹ (aromatic) |
| C-H (Aromatic) | Out-of-plane Bending | ~850 cm⁻¹ (strong, para-disubstituted) | Varies with substitution | Varies with substitution | Varies with substitution |
Experimental Protocols
FTIR Spectroscopy of Solid Samples using Attenuated Total Reflectance (ATR)
This protocol outlines the general procedure for acquiring an FTIR spectrum of a solid powder sample using an ATR accessory.
Objective: To obtain the infrared spectrum of a solid sample for functional group analysis.
Materials and Equipment:
-
FTIR Spectrometer (e.g., Thermo Scientific Nicolet Summit X) equipped with a DTGS detector.[1]
-
ATR accessory with a diamond crystal (e.g., Thermo Scientific Everest ATR).[1]
-
Spatula.
-
Sample powder (this compound or alternative compound).
-
Software for data acquisition and analysis (e.g., Thermo Scientific OMNIC Paradigm).[1]
Procedure:
-
Background Scan:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
With nothing on the crystal, run a background scan. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
-
Sample Preparation and Loading:
-
Place a small amount of the powder sample directly onto the center of the diamond ATR crystal using a clean spatula.[1]
-
Lower the pressure arm of the ATR accessory and apply consistent pressure to the sample using the slip-clutch pressure tower. This ensures good contact between the sample and the crystal.[1]
-
-
Spectrum Acquisition:
-
Data Analysis:
-
The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them to known functional group correlation tables to determine the chemical structure.
-
-
Cleaning:
-
After analysis, retract the pressure arm, and carefully remove the sample powder from the ATR crystal using a soft brush or tissue.
-
Clean the crystal thoroughly with a suitable solvent to prepare for the next sample.
-
Workflow Visualization
The following diagram illustrates a logical workflow for identifying the key functional groups of this compound from an unknown FTIR spectrum.
Caption: Workflow for Functional Group Identification via FTIR.
References
A Comparative Guide to the Mass Spectra of (S)-2-amino-1-(4-nitrophenyl)ethanol and its Analogs
This guide provides a comparative analysis of the mass spectrometric behavior of (S)-2-amino-1-(4-nitrophenyl)ethanol and its close structural analog, chloramphenicol. This information is critical for researchers and professionals in drug development and analytical chemistry for the specific identification and quantification of these compounds.
Introduction
This compound is a key chemical intermediate and a substructure of the broad-spectrum antibiotic, chloramphenicol. Due to their structural similarities, their mass spectra exhibit related fragmentation patterns, which can be a challenge in their individual identification when present in the same matrix. Understanding the subtle differences in their mass spectrometric behavior is crucial for developing robust analytical methods.
Comparative Mass Spectral Data
The mass spectrum of chloramphenicol is well-characterized, with a molecular ion and several key fragment ions that are consistently observed.[3][5] The fragmentation of this compound is expected to follow similar pathways, primarily driven by the presence of the amino, hydroxyl, and nitro-aromatic functional groups.
| Compound | Molecular Weight | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Notes on Fragmentation |
| This compound | 182.18 g/mol [6] | [M+H]⁺: 183.08 | Predicted: 165, 152, 136, 106 | Alpha-cleavage adjacent to the amino and hydroxyl groups is expected. Loss of water (H₂O) and the aminomethyl group (CH₂NH₂) are likely fragmentation pathways. |
| Chloramphenicol (CAP) | 323.13 g/mol | [M-H]⁻: 321 | 257, 194, 176, 152 | In negative ion mode, the precursor ion at m/z 321 yields characteristic product ions. The ion at m/z 152 is particularly significant for the para-nitro isomer.[1][3] |
Experimental Protocols
The following is a typical experimental protocol for the analysis of chloramphenicol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can be adapted for the analysis of this compound.
Sample Preparation: Samples (e.g., in biological matrices) are typically extracted using a solvent such as ethyl acetate. The extract is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis, such as a methanol-water mixture.[3]
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient elution with a mixture of water (often with additives like acetic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[3][4]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) is frequently used, often in the negative ion mode for chloramphenicol.[1][5] For this compound, positive ion mode might also be effective due to the presence of the amino group.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to specific product ions.[3]
Predicted Fragmentation Pathway of this compound
The fragmentation of protonated this compound ([M+H]⁺ at m/z 183.08) is anticipated to proceed through several key pathways, as illustrated in the diagram below. These pathways are inferred from the general fragmentation patterns of amino alcohols and aromatic nitro compounds.
Caption: Predicted fragmentation of this compound.
Experimental Workflow for Comparative Analysis
A robust workflow is essential for the comparative analysis of these compounds. The following diagram outlines a typical experimental process from sample receipt to data analysis.
Caption: A typical workflow for LC-MS/MS analysis.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. agilent.com [agilent.com]
- 3. fda.gov [fda.gov]
- 4. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (r)-2-Amino-1-(4-nitrophenyl)ethanol | C8H10N2O3 | CID 843385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-2-amino-1-(4-nitrophenyl)ethanol: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of (S)-2-amino-1-(4-nitrophenyl)ethanol, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Engineering Controls:
-
All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Segregation and Waste Collection
Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be classified as hazardous chemical waste.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents, strong acids, or strong bases.
-
Solid Waste: Collect any solid residue, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not dispose of it down the drain.
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area away from heat and ignition sources.
Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should not attempt to treat or neutralize the chemical waste.
Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the hazardous waste container is full or ready for disposal, contact your institution's EHS office.
-
Provide Information: Be prepared to provide the EHS office with the completed hazardous waste label information, including the chemical name and quantity.
-
Schedule Pickup: EHS will arrange for the pickup and transportation of the hazardous waste to a certified treatment, storage, and disposal facility (TSDF).
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Ignition Sources: If the material is flammable, eliminate all potential ignition sources.
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of structurally related compounds, which can be used to infer the characteristics of this compound.
| Property | 2-(4-Nitrophenyl)ethanol[1] | 2-Amino-4-nitrophenol[2] |
| CAS Number | 100-27-6 | 99-57-0 |
| Molecular Formula | C8H9NO3 | C6H6N2O3 |
| Molecular Weight | 167.16 g/mol | 154.12 g/mol |
| Appearance | Yellowish crystalline powder | Light brown powder solid[2] |
| Melting Point | 62-64 °C | 143 °C[2] |
| Boiling Point | 148-149 °C @ 2 mmHg | Not available |
| Flash Point | Not available | 100 °C[2] |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving the use of this compound, please refer to your specific research protocols and relevant scientific literature, always ensuring that a thorough risk assessment is conducted prior to commencing any new experiment.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guidance for Handling (S)-2-amino-1-(4-nitrophenyl)ethanol
(S)-2-amino-1-(4-nitrophenyl)ethanol is a chiral organic compound used in chemical synthesis and biological research.[1][2] Due to the presence of a nitrophenyl group, this compound and its analogs are treated with care in a laboratory setting. The following information provides essential safety and logistical plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar nitrophenol compounds.[3][4][5][6]
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | Government-approved respirator (e.g., NIOSH-approved) | To prevent inhalation of dust or aerosols, which may be harmful.[3][6] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, which may cause irritation or absorption of the chemical.[3][5] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or dust, which can cause serious eye irritation.[3][6] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To prevent accidental skin exposure. For larger quantities or risk of splashing, chemical-resistant aprons or coveralls are recommended.[3][5] |
Immediate First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
Chemical waste must be managed according to institutional and local regulations. For nitrophenol compounds, the following disposal methods are generally recommended:
-
Waste Collection:
-
Collect waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal Method:
-
Incineration in a licensed hazardous waste facility is the preferred method of disposal for nitrophenols.[5][8] This should be performed in a controlled manner to ensure complete combustion and to manage the emission of nitrogen oxides.[8]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Emergency Spill Procedure
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, clean up the spill using an absorbent material.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS office.
-
Prevent entry into the affected area.
-
Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for the safe handling and emergency procedures for this compound.
References
- 1. 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4 | Benchchem [benchchem.com]
- 2. Buy (S)-1-(2-Nitrophenyl)ethanol | 80379-10-8 [smolecule.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
